Product packaging for Anti-MERS-2E6 mAb(Cat. No.:CAS No. 155730-92-0)

Anti-MERS-2E6 mAb

Cat. No.: B125874
CAS No.: 155730-92-0
M. Wt: 367.4 g/mol
InChI Key: YZADMDZNVOBYGR-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Anti-MERS-2E6 mAb is a useful research compound. Its molecular formula is C22H25NO4 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25NO4 B125874 Anti-MERS-2E6 mAb CAS No. 155730-92-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[(3S)-1-(4-tert-butylphenyl)-5-oxopyrrolidin-3-yl]methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-22(2,3)17-6-8-18(9-7-17)23-13-15(12-20(23)24)14-27-19-10-4-16(5-11-19)21(25)26/h4-11,15H,12-14H2,1-3H3,(H,25,26)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZADMDZNVOBYGR-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2CC(CC2=O)COC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)N2C[C@H](CC2=O)COC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432062
Record name S-2E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155730-92-0
Record name S-2E
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid, a molecule of interest in medicinal chemistry and drug development. The synthesis is a multi-step process involving the preparation of key intermediates, a crucial etherification reaction, a palladium-catalyzed N-arylation, and a final saponification. This document outlines detailed experimental procedures, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and key reaction mechanisms.

Synthetic Strategy Overview

The synthesis of the target molecule is designed as a four-step sequence starting from commercially available (S)-4-(hydroxymethyl)pyrrolidin-2-one and methyl 4-hydroxybenzoate. The overall workflow is depicted below.

Synthesis_Workflow A (S)-4-(Hydroxymethyl)pyrrolidin-2-one B (S)-4-(Tosyloxymethyl)pyrrolidin-2-one A->B Step 1: Tosylation D Methyl (S)-4-((2-oxopyrrolidin-4-yl)methoxy)benzoate B->D Step 2: Williamson Ether Synthesis C Methyl 4-hydroxybenzoate C->D E Methyl (S)-4-((1-(4-(tert-butyl)phenyl)-2-oxopyrrolidin-4-yl)methoxy)benzoate D->E Step 3: Buchwald-Hartwig N-Arylation F (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid E->F Step 4: Saponification Tosylation_Mechanism cluster_reactants Reactants cluster_products Products Alcohol R-OH ((S)-4-(hydroxymethyl)pyrrolidin-2-one) Tosyl_Ester R-OTs ((S)-4-(tosyloxymethyl)pyrrolidin-2-one) Alcohol->Tosyl_Ester Pyridine TsCl Ts-Cl (p-Toluenesulfonyl chloride) TsCl->Tosyl_Ester HCl HCl Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products Phenoxide Ar-O⁻ K⁺ (from Methyl 4-hydroxybenzoate) Ether Ar-O-R (Intermediate 2) Phenoxide->Ether DMF, 60-70 °C Tosyl_Intermediate R-OTs (Intermediate 1) Tosyl_Intermediate->Ether KOTs KOTs

In-Depth Technical Guide: (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absolute configuration, synthesis, and biological activity of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid, a promising antilipidemic agent.

Core Compound Details

(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid, also referred to as S-2E, is a chiral molecule that has demonstrated significant potential in lowering plasma triglyceride and cholesterol levels. Its efficacy and favorable pharmacokinetic profile have positioned it as a candidate for the development of novel treatments for hyperlipidemia.

ParameterValueReference
Molecular Formula C₂₂H₂₅NO₄--INVALID-LINK--
Molecular Weight 367.44 g/mol --INVALID-LINK--
Stereochemistry (S)-(+)[1]
CAS Number 155730-92-0N/A
Appearance Not specified in abstractsN/A

Absolute Configuration

The absolute configuration of the chiral center in the pyrrolidinone ring was determined to be (S). This was established through an indirect method involving the X-ray crystallographic analysis of a brominated derivative.

Method of Determination

The definitive assignment of the (S) configuration was achieved by synthesizing a crystalline derivative, the 4-bromo-2-fluorobenzamide of the corresponding (+)-enantiomer, and analyzing its structure using single-crystal X-ray diffraction. While the specific crystallographic data (e.g., CCDC deposition number) is not publicly available in the reviewed literature, the study conclusively established the stereochemistry.[1]

Synthesis and Enantiomeric Resolution

The synthesis of the racemic mixture of 4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid is followed by enantiomeric resolution to isolate the desired (S)-(+)-enantiomer.

Experimental Protocol: Synthesis of Racemic Mixture (High-Level Overview)
  • Starting Materials: The synthesis originates from optically active 1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-carboxylic acid.[1]

  • Key Steps: The synthesis of the racemate involves standard organic chemistry transformations to construct the pyrrolidinone ring and attach the methoxybenzoic acid moiety. The exact reagents and conditions are detailed in the primary literature.

  • Purification: Purification of the final racemic compound is typically achieved through column chromatography or recrystallization.

Experimental Protocol: Enantiomeric Resolution (High-Level Overview)

Two primary methods for the resolution of the enantiomers have been described:[1]

  • Chiral Column Chromatography: The methyl esters of the racemic acid are separated using a Chiralcel OJ column.

  • Diastereomeric Resolution:

    • The racemic carboxylic acid is reacted with a chiral amine, (S)-(-)-[4-methyl-(α-methyl)benzyl]amine, to form diastereomeric amides.

    • These diastereomers are then separated by silica gel column chromatography.

    • Subsequent deamination with dinitrogen tetroxide (N₂O₄) yields the separated optically active carboxylic acids.[1]

  • Note: For detailed, step-by-step protocols, including reaction times, temperatures, and specific quantities of reagents, consulting the full-text publication is recommended.

Biological Activity and Mechanism of Action

(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid exhibits potent antilipidemic activity, primarily by inhibiting key enzymes in the cholesterol and fatty acid biosynthesis pathways.

In Vitro and In Vivo Efficacy
AssayCompoundResultSignificance
In vitro fatty acid biosynthesis inhibitionRacemate and both enantiomersEssentially equipotentThe primary activity is not stereospecific in vitro.[1]
In vitro sterol biosynthesis inhibitionRacemate and both enantiomersEssentially equipotentThe primary activity is not stereospecific in vitro.[1]
In vivo plasma triglyceride lowering(S)-(+)-enantiomerSuperior to (R)-(-)-enantiomerDemonstrates the importance of the (S)-configuration for in vivo efficacy.[1]
In vivo plasma phospholipid lowering(S)-(+)-enantiomerSuperior to (R)-(-)-enantiomerFurther supports the selection of the (S)-enantiomer as a drug candidate.[1]

The superior in vivo activity of the (S)-(+)-enantiomer is attributed to its pharmacokinetic profile.[1]

Signaling Pathway of Antihyperlipidemic Action

The mechanism of action involves the intracellular conversion of the parent compound to its active CoA thioester, which then inhibits two critical enzymes in lipid metabolism.

G cluster_cell Hepatocyte S2E (S)-(+)-4-[1-(...)]methoxybenzoic acid (S-2E) S2ECoA S-2E-CoA (Active Metabolite) S2E->S2ECoA Acyl-CoA Synthetase HMGCR HMG-CoA Reductase S2ECoA->HMGCR Inhibition ACC Acetyl-CoA Carboxylase S2ECoA->ACC Inhibition Cholesterol Cholesterol Biosynthesis HMGCR->Cholesterol Catalyzes rate-limiting step FattyAcid Fatty Acid Biosynthesis ACC->FattyAcid Catalyzes rate-limiting step

Caption: Mechanism of action of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid.

The parent compound, S-2E, is converted in the liver to its active metabolite, S-2E-CoA. This active form then non-competitively inhibits both 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductase and acetyl-CoA carboxylase. The inhibition of these enzymes leads to a reduction in the biosynthesis of cholesterol and fatty acids, respectively.

Experimental Workflows

The overall workflow for the synthesis and evaluation of this compound can be summarized as follows:

G cluster_synthesis Synthesis and Resolution cluster_evaluation Biological Evaluation A Synthesis of Racemic Acid B Esterification A->B C Chiral HPLC Separation B->C D Hydrolysis C->D E (S)-(+)-Enantiomer D->E F (R)-(-)-Enantiomer D->F G In Vitro Assays (Enzyme Inhibition) E->G H In Vivo Studies (Animal Models) E->H F->G F->H I Pharmacokinetic Analysis H->I J Selection of Lead Candidate I->J

References

An In-Depth Technical Guide on the Chemical Properties and Biological Activity of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and biological activity of the novel antilipidemic agent, (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the area of metabolic diseases.

Core Chemical Properties

(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid, a chiral pyrrolidinone derivative, has been identified as a potent inhibitor of key enzymes in lipid metabolism. A summary of its fundamental chemical properties is presented below.

PropertyValueSource
IUPAC Name 4-[[(3S)-1-(4-tert-butylphenyl)-5-oxopyrrolidin-3-yl]methoxy]benzoic acidPubChem[1]
CAS Number 155730-92-0MySkinRecipes[2]
Molecular Formula C₂₂H₂₅NO₄PubChem[1]
Molecular Weight 367.44 g/mol MySkinRecipes[2], PubChem[1]
Predicted XlogP 4.1PubChemLite[3]
Purity ≥98% (HPLC)MySkinRecipes[2]
Storage Temperature -20°CMySkinRecipes[2]

Synthesis and Enantiomeric Resolution

The synthesis of the racemic mixture and the resolution of the (S)-(+)-enantiomer have been described in the scientific literature. The primary methods involve chiral chromatography and stereospecific synthesis from an optically active precursor.[4]

Experimental Protocols

While detailed, step-by-step experimental protocols are not publicly available, the general synthetic strategies are outlined below. These are based on the synthetic approaches described for this class of compounds.

Method 1: Resolution of Racemic Methyl Ester

A plausible workflow for the resolution of the racemic methyl ester of 4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid is as follows:

G cluster_synthesis Synthesis of Racemate cluster_resolution Chiral Resolution cluster_hydrolysis Hydrolysis start Starting Materials racemate Racemic 4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid methyl ester start->racemate Multi-step synthesis chiral_hplc Chiral HPLC (e.g., Chiralcel OJ column) racemate->chiral_hplc s_enantiomer (S)-(-)-methyl ester chiral_hplc->s_enantiomer r_enantiomer (R)-(+)-methyl ester chiral_hplc->r_enantiomer s_acid (S)-(+)-4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid s_enantiomer->s_acid Alkaline Hydrolysis

Workflow for Chiral Resolution

Method 2: Stereospecific Synthesis

An alternative approach involves the synthesis starting from an optically active precursor, which would inherently yield the desired enantiomer.

G start (S)-1-(4-tert-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid intermediate Intermediate Alcohol start->intermediate Reduction final_product (S)-(+)-4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid intermediate->final_product Williamson Ether Synthesis with Methyl 4-hydroxybenzoate followed by hydrolysis

Stereospecific Synthesis Workflow

The absolute configuration of the enantiomers was confirmed through X-ray analysis of a brominated derivative of the corresponding (R)-enantiomer.[4]

Biological Activity and Mechanism of Action

(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid has been identified as a novel antilipidemic agent with a dual mechanism of action.[4] It demonstrates superior in vivo efficacy in lowering plasma triglycerides and phospholipids compared to its (R)-(-)-enantiomer.[4]

The primary mechanism of action is the noncompetitive inhibition of two key enzymes in lipid biosynthesis:

  • HMG-CoA Reductase: The rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol synthesis.

  • Acetyl-CoA Carboxylase (ACC): The enzyme that catalyzes the committed step in fatty acid synthesis.

Signaling Pathways

The inhibitory action of this compound on HMG-CoA reductase and acetyl-CoA carboxylase disrupts the normal lipid biosynthesis pathways, leading to a reduction in cholesterol and fatty acid levels.

HMG-CoA Reductase Inhibition Pathway:

G HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps... Inhibitor (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid Inhibitor->HMGCR Inhibits HMGCR->Mevalonate

HMG-CoA Reductase Inhibition

Acetyl-CoA Carboxylase Inhibition Pathway:

G Acetyl_CoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) Acetyl_CoA->ACC Malonyl_CoA Malonyl-CoA Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Fatty Acid Synthase Inhibitor (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid Inhibitor->ACC Inhibits ACC->Malonyl_CoA

Acetyl-CoA Carboxylase Inhibition

Conclusion

(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid is a promising antilipidemic agent with a dual inhibitory mechanism targeting both cholesterol and fatty acid synthesis. Its stereospecific activity highlights the importance of chirality in its pharmacological effects. Further research to elucidate the detailed experimental protocols and a more comprehensive physicochemical characterization will be crucial for its continued development as a potential therapeutic agent for metabolic disorders. This guide provides a foundational understanding for scientists and researchers to build upon in their future investigations of this and related compounds.

References

An In-depth Technical Guide on the Mechanism of Action of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid, referred to herein as S-2E, is a potent, orally active antihyperlipidemic agent. This technical guide delineates the core mechanism of action of S-2E, focusing on its dual inhibitory effects on key enzymes in lipid biosynthesis. S-2E acts as a prodrug, being converted in the liver to its active metabolite, S-2E-CoA. This active form noncompetitively inhibits both 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductase and acetyl-CoA carboxylase (ACC), the rate-limiting enzymes in sterol and fatty acid biosynthesis, respectively. This dual inhibition leads to a significant reduction in plasma triglyceride and cholesterol levels. This document provides a comprehensive overview of the signaling pathways, quantitative efficacy data, and detailed experimental protocols relevant to the characterization of this compound.

Core Mechanism of Action: Dual Inhibition of Lipid Biosynthesis

S-2E exerts its antihyperlipidemic effects through a dual mechanism of action that targets the initial, rate-limiting steps of both cholesterol and fatty acid biosynthesis. The parent compound, S-2E, is a prodrug that undergoes conversion to its active CoA thioester, S-2E-CoA, primarily in the liver.[1]

Inhibition of Acetyl-CoA Carboxylase (ACC)

S-2E-CoA acts as a noncompetitive inhibitor of acetyl-CoA carboxylase (ACC), the enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1] This is the first committed step in the biosynthesis of fatty acids. By inhibiting ACC, S-2E-CoA effectively reduces the intracellular pool of malonyl-CoA, a critical building block for the synthesis of new fatty acids. This leads to a decrease in triglyceride synthesis and secretion.

Inhibition of HMG-CoA Reductase

In addition to its effect on fatty acid synthesis, S-2E-CoA also noncompetitively inhibits HMG-CoA reductase.[1] This enzyme is responsible for the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the biosynthesis of cholesterol and other isoprenoids. The inhibition of HMG-CoA reductase by S-2E-CoA leads to a reduction in endogenous cholesterol synthesis.

The dual inhibitory action of S-2E on both fatty acid and cholesterol biosynthesis pathways makes it an effective agent for the simultaneous lowering of both plasma triglycerides and total cholesterol.[1]

Signaling Pathway and Experimental Workflow

The mechanism of action of S-2E involves its metabolic activation and subsequent inhibition of two key enzymes in distinct but interconnected metabolic pathways.

S-2E_Mechanism_of_Action cluster_0 Cellular Uptake and Activation cluster_1 Fatty Acid Biosynthesis Pathway cluster_2 Cholesterol Biosynthesis Pathway S2E (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo- pyrrolidin-4-yl]methoxybenzoic acid (S-2E) S2E_CoA S-2E-CoA (Active Metabolite) S2E->S2E_CoA Metabolic Activation (Liver) ACC Acetyl-CoA Carboxylase (ACC) S2E_CoA->ACC Noncompetitive Inhibition HMGCR HMG-CoA Reductase S2E_CoA->HMGCR Noncompetitive Inhibition Acetyl_CoA_FA Acetyl-CoA Acetyl_CoA_FA->ACC Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Carboxylation Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Fatty Acid Synthase Triglycerides Triglycerides Fatty_Acids->Triglycerides Acetyl_CoA_Chol Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA_Chol->HMG_CoA HMG_CoA->HMGCR Mevalonate Mevalonate HMGCR->Mevalonate Reduction Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps

Figure 1: Mechanism of action of S-2E. The prodrug S-2E is metabolically activated to S-2E-CoA, which then noncompetitively inhibits both Acetyl-CoA Carboxylase (ACC) in the fatty acid biosynthesis pathway and HMG-CoA Reductase in the cholesterol biosynthesis pathway.

G cluster_0 In Vitro Characterization cluster_1 Enzymatic Assays cluster_2 In Vivo Evaluation A Prepare Rat Liver Slices B Incubate with [14C]Acetic Acid and S-2E A->B C Isolate and Quantify Radiolabeled Sterols and Fatty Acids B->C D Calculate IC50 Values C->D E Isolate HMG-CoA Reductase and Acetyl-CoA Carboxylase F Assay Enzyme Activity with S-2E-CoA E->F G Determine Ki and Inhibition Type F->G H Induce Hyperlipidemia in Rats I Oral Administration of S-2E H->I J Measure Plasma Triglyceride and Cholesterol Levels I->J K Assess VLDL Secretion I->K

Figure 2: A generalized experimental workflow for characterizing the antihyperlipidemic activity of S-2E.

Quantitative Efficacy Data

The inhibitory potency of S-2E and its active metabolite, S-2E-CoA, has been quantified in various in vitro and in vivo models.

ParameterValueEnzyme/SystemComments
In Vitro IC50
Sterol Synthesis5.32 µMRat Liver Slices[1]
Fatty Acid Synthesis3.05 µMRat Liver Slices[1]
In Vitro Ki (S-2E-CoA)
HMG-CoA Reductase18.11 µMIsolated EnzymeNoncompetitive inhibition[1]
Acetyl-CoA Carboxylase69.2 µMIsolated EnzymeNoncompetitive inhibition[1]
In Vivo Efficacy
VLDL-Cholesterol SecretionSignificant suppressionTriton WR-1339-injected ratsOral administration of 3-30 mg/kg[1]
VLDL-Triglyceride SecretionSignificant suppressionTriton WR-1339-injected ratsOral administration of 3-30 mg/kg[1]
Blood Total CholesterolLoweredZucker fatty rats[1]
Blood Triglyceride LevelsLoweredZucker fatty rats[1]

Detailed Experimental Protocols

In Vitro Inhibition of Fatty Acid and Sterol Biosynthesis in Rat Liver Slices

This protocol is adapted from the methodology used to determine the IC50 values for S-2E on the biosynthesis of sterols and fatty acids.[1]

Objective: To quantify the inhibitory effect of S-2E on the de novo synthesis of fatty acids and sterols in a cellular context.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Krebs-Ringer bicarbonate buffer (pH 7.4)

  • [14C]Acetic acid

  • S-2E dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation counter and vials

  • Standard laboratory equipment for tissue slicing and incubation

Procedure:

  • Liver Slice Preparation: Euthanize rats and perfuse the liver with ice-cold Krebs-Ringer bicarbonate buffer. Prepare thin liver slices (approximately 0.5 mm) using a microtome.

  • Incubation: Pre-incubate the liver slices in Krebs-Ringer bicarbonate buffer saturated with 95% O2 / 5% CO2 for 30 minutes at 37°C.

  • Treatment: Add varying concentrations of S-2E to the incubation medium and continue the incubation for 1 hour. A vehicle control (solvent only) should be run in parallel.

  • Radiolabeling: Add [14C]acetic acid to the medium and incubate for an additional 2 hours.

  • Lipid Extraction: Terminate the reaction by washing the slices with ice-cold buffer. Saponify the tissue and extract the lipids (sterols and fatty acids) using an appropriate organic solvent system (e.g., petroleum ether).

  • Quantification: Measure the radioactivity of the extracted lipid fractions using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of sterol and fatty acid synthesis at each S-2E concentration relative to the vehicle control. Determine the IC50 values by plotting the percentage inhibition against the logarithm of the S-2E concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This protocol outlines a general method for measuring the activity of ACC, which can be adapted to assess the inhibitory potential of S-2E-CoA.

Objective: To determine the inhibitory constant (Ki) and the mode of inhibition of S-2E-CoA on ACC.

Materials:

  • Purified Acetyl-CoA Carboxylase

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2, and citrate)

  • Acetyl-CoA

  • ATP

  • [14C]NaHCO3

  • S-2E-CoA

  • Scintillation fluid and counter

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, ATP, MgCl2, and citrate.

  • Inhibitor Addition: Add varying concentrations of S-2E-CoA to the reaction mixtures. For determining the mode of inhibition, vary the concentration of acetyl-CoA at fixed concentrations of the inhibitor.

  • Enzyme Addition: Initiate the reaction by adding the purified ACC enzyme to the mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., HCl). This will also remove any unincorporated [14C]bicarbonate as 14CO2.

  • Quantification: After allowing for the evaporation of 14CO2, add scintillation fluid and measure the radioactivity of the acid-stable product (malonyl-CoA) using a scintillation counter.

  • Data Analysis: Determine the reaction velocities at different substrate and inhibitor concentrations. Analyze the data using Lineweaver-Burk or Dixon plots to determine the Ki and the type of inhibition (competitive, noncompetitive, or uncompetitive).

In Vivo Antihyperlipidemic Activity in a Rat Model

This protocol describes a general procedure to evaluate the in vivo efficacy of S-2E in a hyperlipidemic rat model.

Objective: To assess the effect of orally administered S-2E on plasma triglyceride and cholesterol levels in hyperlipidemic rats.

Materials:

  • Male Zucker fatty rats or Sprague-Dawley rats fed a high-fat diet to induce hyperlipidemia.

  • S-2E formulated for oral administration (e.g., suspension in carboxymethyl cellulose).

  • Standard diet and high-fat diet.

  • Blood collection supplies.

  • Clinical chemistry analyzer for lipid profiling.

Procedure:

  • Induction of Hyperlipidemia: If using Sprague-Dawley rats, feed them a high-fat diet for a specified period (e.g., 4 weeks) to induce a hyperlipidemic state. Zucker fatty rats are genetically predisposed to hyperlipidemia.

  • Animal Grouping: Randomly divide the hyperlipidemic animals into control and treatment groups.

  • Dosing: Administer S-2E orally to the treatment groups at various dose levels once daily for a defined period (e.g., 14 days). The control group should receive the vehicle only.

  • Blood Sampling: Collect blood samples from the animals at baseline and at the end of the treatment period.

  • Lipid Analysis: Separate the plasma and measure the concentrations of total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol using a clinical chemistry analyzer.

  • Data Analysis: Compare the lipid profiles of the S-2E-treated groups with the control group using appropriate statistical tests (e.g., ANOVA).

Conclusion

(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid (S-2E) is a promising antihyperlipidemic agent with a unique dual mechanism of action. Its active metabolite, S-2E-CoA, effectively inhibits both HMG-CoA reductase and acetyl-CoA carboxylase, the key regulatory enzymes in cholesterol and fatty acid biosynthesis, respectively. This leads to a concomitant reduction in both plasma cholesterol and triglyceride levels. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for the continued investigation and development of this and similar compounds for the treatment of dyslipidemia.

References

In Vitro Characterization of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid, referred to herein as S-2E, is a novel synthetic compound with potent antilipidemic properties. In vitro studies have demonstrated its capability to dually inhibit both sterol and fatty acid biosynthesis. This technical guide provides a comprehensive overview of the in vitro characterization of S-2E, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols for key assays. The information presented is intended to support further research and development of this compound as a potential therapeutic agent for hyperlipidemia.

Mechanism of Action

S-2E is a prodrug that is metabolized in the liver to its active form, (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoyl-CoA (S-2E-CoA). This active metabolite exerts its antilipidemic effects by noncompetitively inhibiting two key enzymes in lipid biosynthesis pathways:

  • 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase: The rate-limiting enzyme in cholesterol biosynthesis.

  • Acetyl-CoA carboxylase (ACC): The rate-limiting enzyme in fatty acid biosynthesis.

By inhibiting these enzymes, S-2E-CoA effectively reduces the endogenous production of both cholesterol and fatty acids, leading to a decrease in plasma triglyceride and cholesterol levels.

Quantitative Data

The inhibitory activity of the active metabolite, S-2E-CoA, against HMG-CoA reductase and acetyl-CoA carboxylase has been quantified, as summarized in the table below.

Enzyme TargetInhibitorInhibition TypeKi (µM)
HMG-CoA ReductaseS-2E-CoANoncompetitive18.11
Acetyl-CoA Carboxylase (ACC)S-2E-CoANoncompetitive69.2

Experimental Protocols

Detailed methodologies for the in vitro characterization of S-2E are provided below. These protocols are based on established methods for assessing HMG-CoA reductase and acetyl-CoA carboxylase activity.

HMG-CoA Reductase Inhibition Assay

This assay spectrophotometrically measures the activity of HMG-CoA reductase by monitoring the oxidation of NADPH to NADP+ at 340 nm.

Materials:

  • Purified HMG-CoA reductase

  • (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoyl-CoA (S-2E-CoA)

  • HMG-CoA

  • NADPH

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, and HMG-CoA in a cuvette.

  • Add varying concentrations of the inhibitor, S-2E-CoA, to the respective test cuvettes. A control cuvette with no inhibitor should also be prepared.

  • Initiate the reaction by adding a standardized amount of HMG-CoA reductase to each cuvette.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over a set period (e.g., 5-10 minutes) at a constant temperature (e.g., 37°C).

  • Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve.

  • Determine the percentage of inhibition for each concentration of S-2E-CoA relative to the control.

  • Calculate the Ki value using appropriate enzyme kinetic models (e.g., Dixon plot or non-linear regression analysis of inhibitor concentration versus enzyme velocity).

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This assay measures the activity of ACC by quantifying the incorporation of radiolabeled bicarbonate into malonyl-CoA or by a coupled enzyme assay that measures the depletion of a substrate. A common method involves measuring ADP production, which is stoichiometric to malonyl-CoA synthesis.

Materials:

  • Purified Acetyl-CoA Carboxylase (ACC)

  • (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoyl-CoA (S-2E-CoA)

  • Acetyl-CoA

  • ATP

  • Bicarbonate (or radiolabeled [14C]bicarbonate)

  • Assay Buffer (e.g., MOPS buffer, pH 7.8, containing MgCl2)

  • Detection system (e.g., scintillation counter for radiolabeled assay, or a coupled enzyme system with a spectrophotometer for ADP detection)

Procedure (ADP Detection Method):

  • Prepare a reaction mixture containing assay buffer, acetyl-CoA, ATP, and bicarbonate in a microplate well.

  • Add varying concentrations of the inhibitor, S-2E-CoA, to the respective test wells. A control well with no inhibitor should be included.

  • Initiate the reaction by adding a standardized amount of ACC to each well.

  • Incubate the reaction at a constant temperature (e.g., 37°C) for a set period.

  • Stop the reaction and measure the amount of ADP produced using a commercial ADP detection kit (e.g., ADP-Glo™ Kinase Assay), which typically involves a luminescence-based readout.

  • Determine the percentage of inhibition for each concentration of S-2E-CoA relative to the control.

  • Calculate the Ki value using appropriate enzyme kinetic models.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by S-2E-CoA and a typical experimental workflow for its in vitro characterization.

Cholesterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps HMGCR->Mevalonate S2ECoA S-2E-CoA S2ECoA->HMGCR Inhibits (Ki = 18.11 µM)

Caption: Inhibition of the Cholesterol Biosynthesis Pathway by S-2E-CoA.

Fatty_Acid_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC MalonylCoA Malonyl-CoA FattyAcids Fatty Acids MalonylCoA->FattyAcids Multiple Steps ACC->MalonylCoA S2ECoA S-2E-CoA S2ECoA->ACC Inhibits (Ki = 69.2 µM)

Caption: Inhibition of the Fatty Acid Biosynthesis Pathway by S-2E-CoA.

Experimental_Workflow start Start: In Vitro Characterization synthesis Synthesis of S-2E and metabolite S-2E-CoA start->synthesis hmgcr_assay HMG-CoA Reductase Inhibition Assay synthesis->hmgcr_assay acc_assay Acetyl-CoA Carboxylase Inhibition Assay synthesis->acc_assay data_analysis Data Analysis: Calculate Ki values hmgcr_assay->data_analysis acc_assay->data_analysis conclusion Conclusion: Dual Inhibitor of Lipid Biosynthesis data_analysis->conclusion

Caption: Experimental Workflow for In Vitro Characterization of S-2E.

Pharmacokinetics of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid in vivo

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the In Vivo Pharmacokinetics of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid

Disclaimer: Despite a comprehensive search, specific quantitative in vivo pharmacokinetic data (e.g., Cmax, Tmax, AUC, half-life) and detailed experimental protocols for (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid, also known as S-2E, are not publicly available in the referenced literature. The following guide is based on the available information, which indicates that such studies have been conducted and provides insights into the compound's mechanism of action. The data tables and detailed protocols requested cannot be provided due to the lack of available information.

Introduction

(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid (S-2E) is a novel synthetic compound identified as a promising anti-hyperlipidemic agent.[1] It has demonstrated the ability to lower both blood cholesterol and triglyceride levels.[1][2] In vivo studies in rats have been crucial in elucidating its mechanism of action, which involves its conversion to an active metabolite within the liver.[1] This guide summarizes the currently available information on the in vivo studies of S-2E, its metabolic activation, and its mode of action.

Metabolic Pathway and Mechanism of Action

In vivo, S-2E is transported to the liver where it is converted into its active form, S-2E-CoA.[1] This metabolic activation is a critical step for its therapeutic effect. S-2E-CoA acts as a non-competitive inhibitor of two key enzymes in lipid biosynthesis:

  • 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductase: The rate-limiting enzyme in cholesterol synthesis.

  • Acetyl-CoA carboxylase: A key enzyme in the synthesis of fatty acids.[1]

By inhibiting both of these enzymes, S-2E-CoA effectively reduces the liver's production of both cholesterol and fatty acids.[1] This dual action leads to a decrease in the secretion of very-low-density lipoprotein (VLDL), which is a major carrier of triglycerides and cholesterol in the blood.[1]

Signaling Pathway Diagram

S-2E Mechanism of Action cluster_blood Bloodstream cluster_liver Hepatocyte S-2E_blood S-2E S-2E_liver S-2E S-2E_blood->S-2E_liver Uptake S-2E-CoA S-2E-CoA (Active Metabolite) S-2E_liver->S-2E-CoA Metabolic Activation HMG_CoA_Reductase HMG-CoA Reductase S-2E-CoA->HMG_CoA_Reductase Inhibits Acetyl_CoA_Carboxylase Acetyl-CoA Carboxylase S-2E-CoA->Acetyl_CoA_Carboxylase Inhibits Cholesterol_Synthesis Cholesterol Synthesis HMG_CoA_Reductase->Cholesterol_Synthesis Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl_CoA_Carboxylase->Fatty_Acid_Synthesis VLDL_Secretion VLDL Secretion Cholesterol_Synthesis->VLDL_Secretion Fatty_Acid_Synthesis->VLDL_Secretion Lowered Blood Lipids Lowered Blood Lipids VLDL_Secretion->Lowered Blood Lipids

Caption: Mechanism of action of S-2E in the liver.

In Vivo Studies in Rats

Pharmacokinetic experiments have been conducted in rats to understand the disposition of S-2E.[1] While specific quantitative data is not available in the public domain, it has been reported that oral administration of S-2E at a dose of 10 mg/kg results in concentrations of its active metabolite, S-2E-CoA, in the liver that are sufficient to inhibit HMG-CoA reductase and acetyl-CoA carboxylase.[1]

In addition to pharmacokinetic studies, S-2E has been evaluated in rat models of hyperlipidemia. In fructose-induced hypertriglyceridemic rats, oral administration of S-2E at doses of 3-30 mg/kg for one week dose-dependently reduced elevated triglyceride and non-HDL-cholesterol levels.[2]

Hypothetical Experimental Workflow

The following diagram illustrates a plausible, though not explicitly detailed in the literature, workflow for an in vivo pharmacokinetic study of S-2E in rats.

Pharmacokinetic Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Dosing Oral Administration of S-2E (e.g., 10 mg/kg in rats) Sampling Serial Blood & Liver Tissue Collection Dosing->Sampling Sample_Processing Plasma Separation & Liver Homogenization Sampling->Sample_Processing Extraction Extraction of S-2E and S-2E-CoA Sample_Processing->Extraction Quantification LC-MS/MS Analysis Extraction->Quantification PK_Modeling Pharmacokinetic Modeling (Concentration vs. Time) Quantification->PK_Modeling Parameter_Calculation Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) PK_Modeling->Parameter_Calculation

Caption: A hypothetical workflow for a pharmacokinetic study of S-2E.

Data Presentation

As no specific quantitative pharmacokinetic data for S-2E or S-2E-CoA is publicly available, data tables for parameters such as Cmax, Tmax, AUC, and half-life cannot be provided.

Experimental Protocols

Detailed experimental protocols for the in vivo pharmacokinetic studies of S-2E are not described in the available literature. A general approach for such a study would likely involve the following steps:

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies.

  • Drug Formulation and Administration: S-2E would be formulated in a suitable vehicle (e.g., a suspension in carboxymethyl cellulose) and administered orally via gavage at a specific dose (e.g., 10 mg/kg).

  • Sample Collection: Blood samples would be collected at multiple time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant. Liver tissue samples would also be collected, likely at the terminal time point.

  • Sample Processing: Blood samples would be centrifuged to obtain plasma. Liver tissue would be homogenized.

  • Bioanalysis: The concentrations of S-2E and its metabolite S-2E-CoA in plasma and liver homogenates would be determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The resulting concentration-time data would be analyzed using pharmacokinetic software to determine key parameters.

Conclusion

(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid (S-2E) is a promising anti-hyperlipidemic agent with a unique dual-action mechanism. Its in vivo efficacy is dependent on its metabolic activation in the liver to S-2E-CoA, which inhibits both cholesterol and fatty acid synthesis. While in vivo pharmacokinetic studies in rats have been conducted and were pivotal in understanding its mechanism, the detailed quantitative data and experimental protocols are not publicly available. Further publication of this information would be invaluable for the drug development community.

References

(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid as a RORgammaT inverse agonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on RORγt Inverse Agonists

Disclaimer: As of October 2025, publicly available scientific literature and databases do not contain specific information on "(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid" as a Retinoic acid receptor-related Orphan Receptor gamma t (RORγt) inverse agonist. Therefore, this guide will provide a comprehensive overview of RORγt inverse agonists as a therapeutic class, including their mechanism of action, relevant data for representative compounds, and detailed experimental protocols based on established research in the field.

Introduction to RORγt and its Role in Immunity

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that acts as a master transcription factor for the differentiation and function of T helper 17 (Th17) cells.[1][2][3] Th17 cells are a subset of pro-inflammatory T cells that play a critical role in the immune response against certain pathogens.[1] However, their dysregulation is a key driver in the pathology of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1][4] RORγt promotes the expression of pro-inflammatory cytokines such as Interleukin-17A (IL-17A), IL-17F, IL-21, and IL-22.[1][5] Consequently, inhibiting the activity of RORγt presents a promising therapeutic strategy for these conditions.[1][4]

Mechanism of Action of RORγt Inverse Agonists

RORγt inverse agonists are small molecules that bind to the ligand-binding domain (LBD) of the RORγt protein.[6] Unlike agonists which stabilize an active conformation, inverse agonists stabilize an inactive conformation of the receptor.[1][6] This prevents the recruitment of coactivator proteins necessary for gene transcription.[6][7] Instead, it can promote the recruitment of corepressor proteins like Nuclear Receptor Corepressor 1 (NCoR) and Histone Deacetylase 3 (HDAC3), which actively suppress the transcription of RORγt target genes.[7][8] The ultimate effect is a reduction in Th17 cell differentiation and a decrease in the production of pro-inflammatory cytokines.[1][8]

RORγt Signaling Pathway and Inhibition by an Inverse Agonist

RORgammaT_Signaling_Pathway cluster_0 Cell Nucleus cluster_1 Cytoplasm RORgammaT RORγt RORE ROR Response Element (RORE) on Target Gene Promoters RORgammaT->RORE Binds to DNA Corepressor Corepressor (e.g., NCoR) RORgammaT->Corepressor Recruits (inactivated state) IL17_Gene IL-17 Gene Transcription RORE->IL17_Gene Initiates Coactivator Coactivator (e.g., SRC-1) Coactivator->RORgammaT Recruited to active RORγt Corepressor->RORE Represses Transcription Th17_Diff Th17 Cell Differentiation Inverse_Agonist Inverse Agonist Inverse_Agonist->RORgammaT Binds and inactivates IL17_Protein IL-17 Protein Secretion Th17_Diff->IL17_Protein Leads to Inflammation Inflammation IL17_Protein->Inflammation

Caption: RORγt signaling pathway and its inhibition by an inverse agonist.

Quantitative Data for Representative RORγt Inverse Agonists

The following table summarizes in vitro potency data for several known RORγt inverse agonists from the scientific literature. This data is crucial for comparing the efficacy of different compounds.

Compound Name/IDAssay TypeSpeciesIC50 / EC50 (nM)Reference
Compound 1 (Tricyclic) RORγt GAL4 Reporter AssayHuman8[5]
Compound 2 (Tricyclic) RORγt GAL4 Reporter AssayHuman4[5]
BMS-986251 (Compound 5) RORγt GAL4 Reporter AssayHuman3[5]
BMS-986251 (Compound 5) IL-17 Human Whole Blood AssayHuman41[5]
Compound 2 (MD Simulation Study) FRET Inverse Agonist Assay-2000[9]

Key Experimental Protocols

The identification and characterization of RORγt inverse agonists involve a series of in vitro and in vivo assays. Below are detailed protocols for some of the most critical experiments.

RORγt Radioligand Competition Binding Assay

Objective: To determine the binding affinity of a test compound to the RORγt ligand-binding domain (LBD).

Methodology:

  • Reagents and Materials: Recombinant human RORγt LBD, a tritiated RORγt ligand (radioligand), scintillation fluid, 384-well plates, and a microplate scintillation counter.[10]

  • Procedure:

    • A concentration range of the test compound is added to the wells of a 384-well plate.

    • A fixed concentration of the tritiated radioligand is added to each well.

    • Recombinant human RORγt LBD is then added to initiate the binding reaction.

    • The plate is incubated to allow the binding to reach equilibrium.

    • The amount of bound radioligand is quantified using a microplate scintillation counter.

    • The data is analyzed to determine the concentration of the test compound that inhibits 50% of the radioligand binding (IC50).

Co-factor Recruitment Assay (e.g., FRET)

Objective: To determine if a compound functions as an agonist, antagonist, or inverse agonist by measuring its effect on the interaction between RORγt and a co-factor peptide.

Methodology:

  • Principle: This assay often uses Fluorescence Resonance Energy Transfer (FRET), where energy is transferred from a donor fluorophore to an acceptor fluorophore when they are in close proximity.

  • Reagents and Materials: Fluorescently labeled RORγt LBD (e.g., with a donor fluorophore) and a fluorescently labeled co-activator peptide (e.g., SRC-1, labeled with an acceptor fluorophore).[9]

  • Procedure:

    • The test compound is incubated with the fluorescently labeled RORγt LBD and the labeled co-activator peptide.

    • If the compound is an inverse agonist, it will induce a conformational change in RORγt that prevents the binding of the co-activator peptide.

    • This disruption of binding leads to a decrease in the FRET signal.

    • The change in FRET signal is measured across a range of compound concentrations to determine the IC50 value for co-activator displacement.[9]

Cell-Based Reporter Gene Assay

Objective: To measure the functional activity of a compound in a cellular context by quantifying its effect on RORγt-mediated gene transcription.

Methodology:

  • Cell Line: A human cell line (e.g., Jurkat cells) is engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing ROR response elements (ROREs).[5]

  • Procedure:

    • The engineered cells are plated in multi-well plates.

    • The cells are treated with various concentrations of the test compound.

    • After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

    • An inverse agonist will decrease the reporter gene expression in a dose-dependent manner, from which an IC50 value can be calculated.[5]

Human Whole Blood IL-17A Inhibition Assay

Objective: To assess the ability of a compound to inhibit the production of IL-17A in a more physiologically relevant ex vivo system.

Methodology:

  • Procedure:

    • Freshly collected human whole blood is stimulated to induce Th17 differentiation and IL-17A production (e.g., with anti-CD3/anti-CD28 antibodies and a cocktail of cytokines).

    • The blood is simultaneously treated with a range of concentrations of the test compound.

    • After an incubation period (typically several days), the concentration of IL-17A in the plasma is measured using an immunoassay (e.g., ELISA or Meso Scale Discovery).

    • The IC50 for the inhibition of IL-17A production is then determined.[5]

Experimental Workflow for RORγt Inverse Agonist Discovery

experimental_workflow Start Compound Library BindingAssay 1. Binding Assay (e.g., Radioligand Competition) Start->BindingAssay Primary Screen FunctionalAssay 2. Functional Assay (e.g., Co-factor Recruitment) BindingAssay->FunctionalAssay Confirm Hits CellAssay 3. Cell-Based Assay (e.g., Reporter Gene) FunctionalAssay->CellAssay Assess Cellular Potency ExVivoAssay 4. Ex Vivo Assay (e.g., Whole Blood IL-17) CellAssay->ExVivoAssay Evaluate in Physiological Matrix InVivoModel 5. In Vivo Efficacy Model (e.g., Psoriasis Mouse Model) ExVivoAssay->InVivoModel Test in Disease Model Candidate Lead Candidate InVivoModel->Candidate

Caption: A typical experimental workflow for the discovery and characterization of RORγt inverse agonists.

Conclusion

RORγt inverse agonists represent a highly promising class of therapeutics for a range of autoimmune and inflammatory diseases. By directly inhibiting the master regulator of Th17 cells, these molecules can effectively suppress the production of key pro-inflammatory cytokines. The development of potent and selective RORγt inverse agonists relies on a robust pipeline of in vitro and in vivo assays to characterize their binding, mechanism of action, and therapeutic efficacy. While specific data for (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid is not currently available, the methodologies and principles outlined in this guide provide a solid framework for the evaluation of any novel RORγt inverse agonist.

References

Discovery of Novel Pyrrolidinone Derivatives as RORγt Modulators: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and characterization of novel pyrrolidinone derivatives as modulators of the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are critically involved in the pathogenesis of various autoimmune and inflammatory diseases. Consequently, the modulation of RORγt activity with small molecules represents a promising therapeutic strategy. This document summarizes quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and experimental workflows.

RORγt and the Th17 Signaling Pathway

RORγt is the master regulator of Th17 cell differentiation. Upon activation of naive CD4+ T cells in the presence of cytokines such as IL-6 and TGF-β, the expression of RORγt is induced. RORγt then drives the transcription of genes encoding for pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A), IL-17F, and IL-22. These cytokines are central to the inflammatory response and are implicated in the pathology of diseases like psoriasis, rheumatoid arthritis, and inflammatory bowel disease. The development of small molecule inverse agonists that can inhibit the transcriptional activity of RORγt is a major focus of drug discovery efforts in this area.

RORgammaT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Naive CD4+ T Cell Cytokines TGF-β, IL-6, IL-23 Receptors Cytokine Receptors Cytokines->Receptors bind STAT3 STAT3 Receptors->STAT3 activate RORgt_mRNA RORγt mRNA STAT3->RORgt_mRNA induces transcription RORgt_Protein RORγt Protein RORgt_mRNA->RORgt_Protein translation IL17_Gene IL-17A/F Gene RORgt_Protein->IL17_Gene activates transcription IL17_Cytokines IL-17A, IL-17F IL17_Gene->IL17_Cytokines transcription & translation Inflammation Inflammation & Autoimmunity IL17_Cytokines->Inflammation promotes Pyrrolidinone_Modulator Pyrrolidinone Derivative (Inverse Agonist) Pyrrolidinone_Modulator->RORgt_Protein inhibits

Caption: RORγt-mediated Th17 cell differentiation and inhibition by pyrrolidinone derivatives.

Quantitative Data for Pyrrolidinone-Based RORγt Modulators

A key class of pyrrolidinone derivatives investigated as RORγt modulators are the tricyclic pyroglutamides. These compounds have been identified through virtual screening and subsequently optimized to achieve high potency as RORγt inverse agonists. The following tables summarize the structure-activity relationship (SAR) for a selection of these derivatives.

Table 1: In Vitro Potency of Tricyclic Pyroglutamide Derivatives

Compound IDN-SubstituentRORγt GAL4 EC50 (nM)hWB IL-17A EC50 (nM)
5 4-Fluorobenzyl757
6 4-Methoxybenzyl11120
7 4-(Trifluoromethyl)benzyl429
8 Pyridin-2-ylmethyl13110
9 Pyridin-3-ylmethyl12100
10 Pyridin-4-ylmethyl12110
11 Thiophen-2-ylmethyl12110
12 Thiophen-3-ylmethyl16170
13 Cyclohexylmethyl19160
14 Isobutyl29240
15 Propyl52490

Table 2: Metabolic Stability of Selected Tricyclic Pyroglutamide Derivatives

Compound IDHuman Liver Microsomes t1/2 (min)Mouse Liver Microsomes t1/2 (min)Rat Liver Microsomes t1/2 (min)
5 101212
7 191314
13 12051100
14 12079100

Experimental Protocols

The characterization of novel pyrrolidinone RORγt modulators involves a cascade of biochemical and cell-based assays to determine their potency, selectivity, and drug-like properties.

Experimental_Workflow HTS High-Throughput Screening (e.g., Virtual Screening) Hit_ID Hit Identification (Pyrrolidinone Scaffold) HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Biochem_Assay Biochemical Assays (e.g., GAL4 Reporter Assay) Lead_Opt->Biochem_Assay Cell_Assay Cell-Based Assays (e.g., hWB IL-17A Assay) Biochem_Assay->Cell_Assay ADME_Tox ADME/Tox Profiling (e.g., Microsomal Stability) Cell_Assay->ADME_Tox In_Vivo In Vivo Efficacy Models (e.g., Mouse Acanthosis Model) Cell_Assay->In_Vivo ADME_Tox->Lead_Opt Iterative Optimization Candidate Preclinical Candidate Selection In_Vivo->Candidate

Caption: General workflow for the discovery and characterization of RORγt modulators.

RORγt GAL4 Luciferase Reporter Gene Assay

This assay is used to determine the potency of compounds to inhibit RORγt-mediated gene transcription in a cellular context.

  • Cell Line: HEK293 cells.

  • Principle: HEK293 cells are co-transfected with two plasmids: one expressing a fusion protein of the RORγt ligand-binding domain (LBD) and the GAL4 DNA-binding domain, and a second plasmid containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS). An inverse agonist will bind to the RORγt LBD and inhibit the transcription of the luciferase gene, leading to a decrease in luminescence.

  • Protocol:

    • Seed HEK293 cells in 96-well plates and allow them to adhere overnight.

    • Co-transfect the cells with the RORγt-LBD-GAL4-DBD expression vector and the GAL4-UAS-luciferase reporter vector using a suitable transfection reagent.

    • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds.

    • Incubate the cells for another 24 hours at 37°C in a CO2 incubator.

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

    • Calculate the EC50 values by fitting the dose-response data to a four-parameter logistic equation.

Human Whole Blood (hWB) IL-17A Inhibition Assay

This assay measures the ability of a compound to inhibit the production of the key pro-inflammatory cytokine IL-17A in a more physiologically relevant setting.

  • Principle: Human whole blood is stimulated with anti-CD3 and anti-CD28 antibodies to activate T cells and induce the differentiation of Th17 cells, which then produce IL-17A. The concentration of IL-17A in the plasma is measured in the presence and absence of the test compound.

  • Protocol:

    • Collect fresh human whole blood from healthy donors in heparinized tubes.

    • Add serial dilutions of the test compounds to the blood samples.

    • Add stimulating antibodies (e.g., anti-CD3/anti-CD28) to induce T cell activation and IL-17A production.

    • Incubate the samples for 48-72 hours at 37°C in a CO2 incubator.

    • Centrifuge the samples to separate the plasma.

    • Measure the concentration of IL-17A in the plasma using a commercially available ELISA or a similar immunoassay.

    • Calculate the EC50 values from the dose-response curves.

Liver Microsomal Stability Assay

This in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assay is used to assess the metabolic stability of a compound, providing an early indication of its in vivo half-life.[1][2]

  • Principle: The test compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s). The rate of disappearance of the parent compound over time is measured by LC-MS/MS.[1][2]

  • Protocol:

    • Prepare a reaction mixture containing liver microsomes (from human, rat, or mouse) in a phosphate buffer (pH 7.4).[1]

    • Add the test compound to the reaction mixture at a final concentration of typically 1 µM.[2]

    • Pre-incubate the mixture at 37°C.[1]

    • Initiate the metabolic reaction by adding an NADPH-regenerating system.[1]

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[1][2]

    • Centrifuge the samples to precipitate the proteins.[1]

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.[2]

    • Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the percentage of the parent compound remaining versus time and fitting the data to a first-order decay model.[2]

Conclusion

The discovery of novel pyrrolidinone derivatives, such as the tricyclic pyroglutamides, has yielded potent RORγt inverse agonists. The data presented in this guide demonstrates the successful optimization of this scaffold to achieve nanomolar potency in both biochemical and cell-based assays. The detailed experimental protocols provide a framework for the identification and characterization of future RORγt modulators. Further development of these and similar compounds holds promise for the oral treatment of a range of Th17-mediated autoimmune and inflammatory diseases.

References

An In-depth Technical Guide on the Structure-Activity Relationship of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid, referred to herein as Compound S-2E, is a novel antilipidemic agent. It demonstrates a dual mechanism of action by lowering both plasma triglycerides and cholesterol[1]. The core structure, featuring a substituted pyrrolidinone ring, is a recognized scaffold in medicinal chemistry, known for its ability to create stereochemically complex and biologically active molecules[2]. This guide provides a detailed overview of the synthesis, biological activity, and structure-activity relationship (SAR) of Compound S-2E and its enantiomer, based on available scientific literature. While a comprehensive quantitative SAR study on a broad series of its analogs is not publicly available, this document consolidates the existing knowledge to guide further research and development.

Chemical Structure and Stereochemistry

The chemical structure of the parent compound is presented below:

  • Core Scaffold: A 2-oxopyrrolidine ring.

  • Key Substituents:

    • A 4-tert-butylphenyl group at the N1 position of the pyrrolidinone ring.

    • A methoxybenzoic acid group attached to the C4 position of the pyrrolidinone ring via a methylene linker.

  • Chiral Center: The C4 position of the pyrrolidinone ring is a stereocenter. The biological activity is known to be dependent on the stereochemistry at this position, with the (S)-enantiomer showing superior in vivo efficacy[1].

Synthesis and Enantiomeric Resolution

The synthesis of the racemic mixture of 4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid and the subsequent resolution of its enantiomers are critical processes for obtaining the biologically active (S)-enantiomer.

Experimental Protocol: Synthesis and Resolution

A general synthetic and resolution workflow is described based on the literature[1].

  • Racemate Synthesis: The racemic compound is synthesized from optically inactive 1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-carboxylic acid[1].

  • Enantiomeric Separation: Two primary methods for obtaining the individual enantiomers have been described[1]:

    • Chiral Chromatography: The methyl esters of the racemic acid are separated using a Chiralcel OJ column.

    • Diastereomeric Resolution: The racemic carboxylic acid is coupled with a chiral amine, (S)-(-)-[4-methyl-(alpha-methyl)benzyl]amine, to form diastereomeric amides. These diastereomers are then separated by silica gel column chromatography. Subsequent deamination with dinitrogen tetroxide (N₂O₄) yields the optically active carboxylic acids[1].

  • Determination of Absolute Configuration: The absolute configuration of the enantiomers was determined indirectly through X-ray analysis of a derivative, specifically the 4-bromo-2-fluorobenzamide of the (+)-enantiomer[1].

Workflow Diagram: Synthesis and Resolution

G cluster_synthesis Racemate Synthesis cluster_resolution Enantiomeric Resolution A Optically Inactive 1-(4-tert-butylphenyl)-2-oxo- pyrrolidine-4-carboxylic acid B Racemic 4-[1-(4-tert-butylphenyl)- 2-oxo-pyrrolidin-4-yl]methoxybenzoic acid A->B Synthesis C Racemic Acid B->C D Methyl Ester Formation C->D H Diastereomeric Amide Formation (with chiral amine) C->H E Chiral HPLC (Chiralcel OJ) D->E F (S)-Enantiomer E->F G (R)-Enantiomer E->G I Silica Gel Chromatography H->I J Separated Diastereomers I->J K Deamination (N2O4) J->K K->F K->G

Caption: General workflow for the synthesis and resolution of enantiomers.

Biological Activity and Structure-Activity Relationship

The primary therapeutic potential of Compound S-2E lies in its antilipidemic properties. The SAR, based on the comparison between the (S) and (R) enantiomers, is summarized below.

In Vitro Activity

Both the (S)-(+) and (R)-(-) enantiomers exhibit "essentially equipotent activity" in inhibiting fatty acid and sterol biosynthesis in vitro[1]. This suggests that the stereochemistry at the C4 position does not significantly influence the interaction with the molecular target(s) in a cell-free or isolated enzyme system.

In Vivo Activity

A clear distinction in activity is observed in in vivo models. The (S)-(+)-enantiomer, Compound S-2E, was found to be superior in its ability to lower plasma triglyceride and phospholipid levels following oral administration[1]. This difference in in vivo efficacy, despite similar in vitro potency, is attributed to pharmacokinetic factors[1].

Quantitative Data Summary

While specific IC₅₀ values for the in vitro assays are not provided in the primary literature, the comparative in vivo performance highlights the importance of the (S)-configuration for therapeutic application.

CompoundStereochemistryIn Vitro Activity (Fatty Acid & Sterol Biosynthesis Inhibition)In Vivo Activity (Plasma TG and PL Lowering)
4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid (S-2E)(S)-(+)PotentSuperior
4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid(R)-(-)Potent (equipotent to S-enantiomer)Inferior

Note: "Potent" and "Superior/Inferior" are qualitative descriptors from the source literature; specific quantitative data is not available[1].

Mechanism of Action

The mechanism of action of Compound S-2E is attributed to the inhibition of fatty acid and sterol biosynthesis[1]. This dual action is a desirable characteristic for an antilipidemic agent.

Putative Signaling Pathway

The inhibition of fatty acid and sterol biosynthesis suggests interference with key enzymes in these pathways. While the specific molecular targets have not been explicitly identified in the reviewed literature, a generalized pathway diagram illustrates the likely points of intervention.

G cluster_pathway Lipid Biosynthesis Pathways AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA Carboxylase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase Sterols Sterols (Cholesterol) Mevalonate->Sterols Multiple Steps FattyAcids Fatty Acids MalonylCoA->FattyAcids Fatty Acid Synthase Triglycerides Triglycerides FattyAcids->Triglycerides Inhibitor (S)-(+)-4-[1-(4-tert-Butylphenyl)- 2-oxo-pyrrolidin-4-yl]methoxybenzoic acid Inhibitor->Mevalonate Inhibits Inhibitor->FattyAcids Inhibits

Caption: Putative mechanism of action via inhibition of sterol and fatty acid synthesis.

Conclusion and Future Directions

(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid is a promising antilipidemic agent with a dual mechanism of action. The structure-activity relationship, based on the comparison of its enantiomers, underscores the critical role of stereochemistry for in vivo efficacy, likely driven by pharmacokinetic properties.

For future research, the following areas are of high importance:

  • Quantitative SAR Studies: Synthesis and biological evaluation of a series of analogs with modifications to the tert-butylphenyl and methoxybenzoic acid moieties would provide a more detailed understanding of the SAR and could lead to the identification of compounds with improved potency and pharmacokinetic profiles.

  • Target Deconvolution: Identifying the specific enzyme(s) within the fatty acid and sterol biosynthesis pathways that are inhibited by this class of compounds is crucial for understanding the precise mechanism of action.

  • Pharmacokinetic Profiling: A detailed comparative pharmacokinetic study of the (S) and (R) enantiomers would elucidate the specific factors (e.g., absorption, distribution, metabolism, excretion) that contribute to the observed difference in in vivo activity.

This technical guide provides a foundation for researchers and drug developers working with this and related chemical scaffolds. The insights into its synthesis, stereospecific activity, and mechanism of action should facilitate the advancement of this compound class as potential therapeutics for dyslipidemia.

References

Methodological & Application

Application Note: Using (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid for In Vitro Inhibition of Th17 Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in immunology and autoimmune diseases.

Introduction T helper 17 (Th17) cells are a distinct lineage of CD4+ effector T cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17). These cells play a critical role in host defense against extracellular pathogens but are also key drivers in the pathogenesis of multiple autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. The differentiation of Th17 cells from naïve CD4+ T cells is orchestrated by a specific cytokine milieu (primarily TGF-β and IL-6) that activates the master transcription factor, Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is essential for the expression of IL-17A, IL-17F, and other key Th17 effector molecules.

(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid (herein referred to as "Compound X") is a potent and selective small molecule inhibitor of RORγt. By binding to the ligand-binding domain of RORγt, Compound X prevents its transcriptional activity, thereby blocking the differentiation of Th17 cells and the subsequent production of IL-17. This application note provides a detailed protocol for utilizing Compound X in an in vitro human Th17 differentiation assay to assess its inhibitory potential.

Mechanism of Action: RORγt Inhibition

The differentiation of naïve T cells into Th17 cells is initiated by signals from TGF-β and IL-6, which lead to the phosphorylation and activation of the STAT3 transcription factor. Activated STAT3, in turn, induces the expression of RORγt. RORγt then drives the transcription of the IL17A and IL17F genes. Compound X acts as an antagonist to RORγt, preventing it from initiating the transcription of its target genes, thus halting the Th17 differentiation program.

Th17_Signaling_Pathway cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_Cyto Cytoplasm cluster_Nuc Nucleus TGFB TGF-β TGFBR TGF-βR TGFB->TGFBR IL6 IL-6 IL6R IL-6R IL6->IL6R STAT3 STAT3 IL6R->STAT3 activates pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylates RORgt_Gene RORC Gene pSTAT3->RORgt_Gene induces expression RORgt_TF RORγt RORgt_Gene->RORgt_TF translates to IL17_Gene IL17A Gene RORgt_TF->IL17_Gene activates transcription IL17_Protein IL-17A IL17_Gene->IL17_Protein leads to CompoundX Compound X (Antagonist) CompoundX->RORgt_TF inhibits

Figure 1: Th17 differentiation pathway and Compound X's point of inhibition.

Experimental Protocol

This protocol describes the isolation of human naïve CD4+ T cells and their subsequent differentiation into Th17 cells in the presence of varying concentrations of Compound X.

I. Materials and Reagents
  • Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.

  • Media:

    • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Reagents for Cell Isolation:

    • Ficoll-Paque PLUS

    • Naïve CD4+ T Cell Isolation Kit, human (e.g., Miltenyi Biotec or similar)

  • Reagents for T Cell Activation & Differentiation:

    • Human CD3/CD28 T-Cell Activator Dynabeads

    • Recombinant Human TGF-β1 (5 ng/mL)

    • Recombinant Human IL-6 (50 ng/mL)

    • Recombinant Human IL-23 (20 ng/mL)

    • Anti-Human IL-4 antibody (10 µg/mL)

    • Anti-Human IFN-γ antibody (10 µg/mL)

  • Compound:

    • (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid (Compound X) dissolved in DMSO to a 10 mM stock.

  • Reagents for Analysis:

    • ELISA: Human IL-17A ELISA Kit.

    • Flow Cytometry:

      • Cell Stimulation Cocktail (containing PMA, Ionomycin, Brefeldin A).

      • Fixation/Permeabilization Buffer.

      • Antibodies: FITC anti-human RORγt, PE anti-human IL-17A, APC anti-human CD4.

II. Experimental Workflow

experimental_workflow cluster_prep Day 0: Cell Preparation cluster_culture Day 0-4: Cell Culture & Treatment cluster_analysis Day 4: Endpoint Analysis A1 Isolate PBMCs from whole blood via Ficoll A2 Isolate Naïve CD4+ T-Cells (Negative Selection) A1->A2 B1 Plate cells at 1x10^6 / mL A2->B1 Start Culture B2 Add Th17 polarizing cytokines (TGF-β, IL-6, etc.) & CD3/CD28 beads B1->B2 B3 Add Compound X (dose-response) or DMSO vehicle control B2->B3 B4 Incubate for 4 days at 37°C, 5% CO2 B3->B4 C1 Harvest supernatant for ELISA B4->C1 Prepare for Analysis C2 Restimulate cells (PMA/Ionomycin) for 4-6 hours for Flow Cytometry B4->C2 C1_out Quantify IL-17A Secretion (ELISA) C1->C1_out C2_out Stain for intracellular IL-17A & RORγt (Flow Cytometry) C2->C2_out

Figure 2: Workflow for the in vitro Th17 differentiation assay.
III. Step-by-Step Protocol

  • Cell Isolation (Day 0):

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Isolate naïve CD4+ T cells from the PBMC fraction using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.

    • Assess cell purity via flow cytometry (>95% purity is recommended).

    • Resuspend purified cells in complete RPMI-1640 medium.

  • Cell Culture and Compound Treatment (Day 0):

    • Plate the naïve CD4+ T cells in a 96-well U-bottom plate at a density of 1 x 10⁶ cells/mL (200 µL/well).

    • Prepare a serial dilution of Compound X (e.g., from 10 µM to 0.1 nM) in complete medium. Also, prepare a DMSO vehicle control with the same final DMSO concentration as the highest dose of Compound X (e.g., 0.1%).

    • To the appropriate wells, add the Th17 polarizing cytokine cocktail:

      • Human CD3/CD28 Dynabeads (at a 1:1 bead-to-cell ratio).

      • TGF-β (final concentration 5 ng/mL).

      • IL-6 (final concentration 50 ng/mL).

      • IL-23 (final concentration 20 ng/mL).

      • Anti-IL-4 (final concentration 10 µg/mL).

      • Anti-IFN-γ (final concentration 10 µg/mL).

    • Add the diluted Compound X or DMSO vehicle control to the wells.

    • Incubate the plate for 4 days at 37°C in a humidified 5% CO₂ incubator.

  • Endpoint Analysis (Day 4):

    • A. IL-17A ELISA:

      • Centrifuge the plate at 400 x g for 5 minutes.

      • Carefully collect 100-150 µL of the supernatant from each well without disturbing the cell pellet.

      • Store the supernatant at -80°C or proceed immediately with the IL-17A ELISA, following the manufacturer's protocol to quantify the concentration of secreted IL-17A.

    • B. Intracellular Flow Cytometry:

      • To the remaining cells in the plate, add 50 µL of fresh medium containing a cell stimulation cocktail (e.g., PMA/Ionomycin/Brefeldin A).

      • Incubate for an additional 4-6 hours at 37°C. This step enhances the intracellular cytokine signal.

      • Harvest the cells and wash them with FACS buffer (PBS + 2% FBS).

      • Perform surface staining with an anti-CD4 antibody.

      • Fix and permeabilize the cells using a commercial fixation/permeabilization buffer kit.

      • Perform intracellular staining with fluorescently labeled antibodies against IL-17A and RORγt.

      • Analyze the cells using a flow cytometer. Gate on the CD4+ population and quantify the percentage of cells expressing IL-17A and RORγt.

Data Presentation & Expected Results

Treatment of differentiating Th17 cells with Compound X is expected to result in a dose-dependent decrease in both the secretion of IL-17A into the supernatant and the percentage of IL-17A-positive cells.

Table 1: Representative Data for Compound X Inhibition of Th17 Differentiation

Compound X Conc.IL-17A Secretion (pg/mL) ± SD% IL-17A+ Cells (of CD4+) ± SD
Vehicle (DMSO)2150 ± 18025.5 ± 2.1
0.1 nM2010 ± 15524.1 ± 1.9
1 nM1645 ± 13019.8 ± 1.5
10 nM980 ± 9511.2 ± 1.1
100 nM250 ± 453.1 ± 0.5
1 µM85 ± 201.2 ± 0.3
10 µM70 ± 151.1 ± 0.2
Calculated IC₅₀ ~12 nM ~15 nM

Data presented are hypothetical and for illustrative purposes only.

Conclusion The protocols outlined in this application note provide a robust framework for evaluating the inhibitory activity of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid (Compound X) on human Th17 cell differentiation. By quantifying IL-17A production via ELISA and analyzing intracellular protein expression by flow cytometry, researchers can accurately determine the compound's potency (e.g., IC₅₀) and confirm its mechanism of action as a RORγt inhibitor. This assay is a critical tool for the preclinical development of novel therapeutics for Th17-mediated autoimmune diseases.

Application Notes and Protocols for (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid, also known as S-2E, is a novel synthetic compound with demonstrated anti-hyperlipidemic properties.[1] It functions by inhibiting key enzymes in the sterol and fatty acid biosynthesis pathways, making it a compound of interest for research in metabolic diseases, particularly hyperlipidemia.[1] These application notes provide a detailed protocol for the proper dissolution and use of this compound in a cell culture setting, ensuring reliable and reproducible experimental outcomes.

Physicochemical and Biological Properties

A summary of the relevant data for (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid is presented in the table below.

PropertyValueSource
Molecular Formula C₂₂H₂₅NO₄Internal Data
Molecular Weight 367.44 g/mol Internal Data
CAS Number 155730-92-0Internal Data
Biological Activity Anti-hyperlipidemic agent; inhibits HMG-CoA reductase and acetyl-CoA carboxylase.[1]
In Vitro Activity (Ki) 18.11 µM (HMG-CoA reductase), 69.2 µM (acetyl-CoA carboxylase)[1]
Recommended Storage -20°CManufacturer's recommendation
Recommended Solvent Dimethyl sulfoxide (DMSO)Inferred from chemical structure and common laboratory practice

Experimental Protocols

Protocol for Preparation of a Stock Solution

This protocol outlines the steps to prepare a concentrated stock solution of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid. It is recommended to use a high-purity, sterile solvent suitable for cell culture applications.

Materials:

  • (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid powder

  • Anhydrous dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of the compound using a calibrated analytical balance. For example, to prepare a 10 mM stock solution, weigh out 3.6744 mg of the compound.

  • Solvent Addition: Add the appropriate volume of sterile DMSO to the weighed compound to achieve the desired stock concentration. For a 10 mM stock solution from 3.6744 mg of the compound, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube or vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.

  • Sterilization (Optional): If the initial weighing was not performed in a sterile environment, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Protocol for Preparation of Working Solutions in Cell Culture Medium

This protocol describes the dilution of the stock solution to the final working concentration in the cell culture medium.

Materials:

  • Prepared stock solution of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid in DMSO

  • Pre-warmed, complete cell culture medium appropriate for the cell line being used

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thawing the Stock Solution: Thaw an aliquot of the stock solution at room temperature.

  • Serial Dilution: It is recommended to perform serial dilutions to achieve the final working concentration. This minimizes the concentration of DMSO in the final culture medium. The final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Final Dilution: Add the appropriate volume of the diluted stock solution to the pre-warmed cell culture medium to reach the desired final concentration for your experiment. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 10 µL of the 10 mM stock to 10 mL of medium).

  • Mixing and Application: Gently mix the medium containing the compound by swirling or gentle pipetting. Immediately apply the medium to your cell cultures.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental conditions.

Visualizations

G cluster_workflow Experimental Workflow weigh Weigh Compound dissolve Dissolve in DMSO (10 mM Stock) weigh->dissolve aliquot Aliquot and Store (-20°C) dissolve->aliquot thaw Thaw Aliquot aliquot->thaw dilute Dilute in Culture Medium (e.g., 10 µM) thaw->dilute treat Treat Cells dilute->treat assay Perform Assay treat->assay

Caption: A flowchart illustrating the experimental workflow for preparing and using the compound in cell culture.

G cluster_pathway Signaling Pathway Inhibition compound (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo- pyrrolidin-4-yl]methoxybenzoic acid (S-2E) active_metabolite S-2E-CoA (Active Metabolite) compound->active_metabolite Metabolic Activation (in liver) hmgcr HMG-CoA Reductase active_metabolite->hmgcr Inhibition (Ki = 18.11 µM) acaca Acetyl-CoA Carboxylase active_metabolite->acaca Inhibition (Ki = 69.2 µM) sterol_synthesis Sterol Biosynthesis hmgcr->sterol_synthesis fatty_acid_synthesis Fatty Acid Biosynthesis acaca->fatty_acid_synthesis

Caption: The signaling pathway showing the inhibition of HMG-CoA reductase and Acetyl-CoA carboxylase by the active metabolite of the compound.

References

Dosage of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid for multiple sclerosis EAE model

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Evaluation of Novel Therapeutic Agent (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid in Experimental Autoimmune Encephalomyelitis (EAE) Model for Multiple Sclerosis

For: Researchers, scientists, and drug development professionals.

Introduction

Multiple sclerosis (MS) is a chronic, debilitating autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and axonal damage.[1] Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model to study the pathophysiology of MS and to evaluate potential therapeutic interventions.[1][2] EAE models key features of human MS, including paralytic symptoms, immune cell infiltration into the CNS, and demyelination.[2][3]

This document provides a detailed protocol for the induction of the EAE model in mice and outlines a strategy for evaluating the therapeutic efficacy of a novel compound, such as (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid. While specific dosage and mechanistic data for this particular compound in EAE are not publicly available, this guide presents a standard framework for its preclinical assessment. The compound is noted as an intermediate for synthesizing APIs targeting inflammatory and autoimmune diseases by modulating specific biological pathways.[4]

Data Presentation: Hypothetical Dosage Study

A critical first step in evaluating a novel compound is to determine its optimal therapeutic dose. This is typically achieved through a dose-response study. The following table outlines a potential structure for such an experiment.

GroupTreatmentDosageRoute of AdministrationFrequencyNo. of Animals (n)
1Vehicle Control-e.g., Oral gavageDaily10
2Test CompoundLow Dose (e.g., 1 mg/kg)e.g., Oral gavageDaily10
3Test CompoundMedium Dose (e.g., 10 mg/kg)e.g., Oral gavageDaily10
4Test CompoundHigh Dose (e.g., 50 mg/kg)e.g., Oral gavageDaily10
5Positive Controle.g., Fingolimod (0.5 mg/kg)e.g., Oral gavageDaily10

Experimental Protocols

Protocol 1: Induction of Chronic EAE in C57BL/6 Mice

This protocol describes the active induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide, a method that produces a chronic disease course resembling progressive forms of MS.[2]

Materials:

  • Female C57BL/6 mice, 8-12 weeks old

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Syringes and needles

Procedure:

  • Preparation of MOG/CFA Emulsion:

    • On the day of immunization (Day 0), prepare an emulsion of MOG 35-55 and CFA.

    • A common concentration is 200 µg of MOG 35-55 per 100 µL of emulsion.

    • Mix equal volumes of MOG 35-55 (dissolved in PBS) and CFA.

    • Emulsify by repeatedly drawing the mixture through a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization:

    • Anesthetize the mice.

    • Subcutaneously inject 200 µL of the MOG/CFA emulsion, typically divided between two sites on the flank.[3]

  • Pertussis Toxin Administration:

    • Administer pertussis toxin to facilitate the entry of immune cells into the CNS.

    • Inject 200 ng of PTX in 200 µL of PBS intraperitoneally (i.p.) on Day 0 (immediately after immunization) and again on Day 2.[3]

  • Monitoring and Clinical Scoring:

    • Beginning around Day 7 post-immunization, monitor the mice daily for clinical signs of EAE.

    • Record body weight and clinical score for each mouse.

    • Use a standard 0-5 scoring system:

      • 0: No clinical signs.

      • 1: Limp tail.

      • 2: Hind limb weakness.

      • 3: Complete hind limb paralysis.

      • 4: Hind limb and forelimb paralysis.

      • 5: Moribund state or death.

Protocol 2: Administration of Therapeutic Compound

Treatment with the test compound can be initiated either prophylactically (before disease onset) or therapeutically (after the appearance of clinical signs).

Procedure:

  • Compound Preparation:

    • Dissolve (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid in a suitable vehicle (e.g., PBS, DMSO, or a suspension agent). The choice of vehicle should be based on the compound's solubility and should be tested for any intrinsic effects on EAE.

  • Administration:

    • Based on the experimental design (see table above), administer the compound or vehicle control to the respective groups.

    • The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the compound's properties.

    • Treatment should continue for a predefined period, typically until the experiment's endpoint (e.g., Day 25-30 post-immunization).

Visualizations

Experimental Workflow for EAE Model and Compound Testing

EAE_Workflow cluster_preparation Preparation Phase cluster_induction EAE Induction & Treatment cluster_monitoring Monitoring & Analysis prep_reagents Prepare MOG/CFA Emulsion & Pertussis Toxin day0 Day 0: Immunize with MOG/CFA Administer PTX prep_reagents->day0 prep_compound Prepare Test Compound & Vehicle treatment Daily Treatment: Administer Compound/Vehicle prep_compound->treatment day2 Day 2: Administer PTX day0->day2 day2->treatment monitoring Daily Monitoring: Clinical Score & Weight treatment->monitoring endpoint Endpoint Analysis: (e.g., Day 28) Histology, Cytokine Profiling monitoring->endpoint

Caption: Workflow for EAE induction and therapeutic compound evaluation.

Potential Signaling Pathway Target: NF-κB

Given that many inflammatory and autoimmune diseases involve dysregulation of the NF-κB pathway, this is a plausible target for a novel therapeutic.[5] The NF-κB signaling cascade is crucial for the production of pro-inflammatory cytokines and the activation and survival of immune cells like T and B lymphocytes.[5]

NFkB_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK activate IL1b IL-1β IL1b->IKK activate IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB Complex (Inactive) NFkB NF-κB (p65/p50) NFkB_active Active NF-κB IkB_NFkB->NFkB_active IκBα degradation releases NF-κB Test_Compound (S)-(+)-4-[...] methoxybenzoic acid (Hypothetical Target) Test_Compound->IKK Inhibits? DNA DNA NFkB_active->DNA translocates to nucleus & binds Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription

Caption: Simplified NF-κB signaling pathway, a potential therapeutic target in MS.

References

Application Notes and Protocols for Studying IL-17 Production In Vitro with (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1] IL-17 is predominantly produced by T helper 17 (Th17) cells, a distinct lineage of CD4+ T cells. The differentiation and function of Th17 cells are controlled by the master transcription factor, Retinoic acid receptor-related orphan receptor gamma t (RORγt).[2][3] As a key regulator of Th17 cell development, RORγt has emerged as a promising therapeutic target for the development of novel anti-inflammatory drugs.[3]

(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid is a compound that has been identified as a pharmaceutical intermediate in the synthesis of anti-inflammatory and antilipidemic agents.[4] While its direct effects on IL-17 production have not been extensively characterized, its association with anti-inflammatory drug development suggests its potential as a modulator of inflammatory pathways. These application notes provide a framework for investigating the effects of this compound on in vitro IL-17 production, based on the hypothesis that it may function as an inhibitor of the RORγt pathway.

Hypothesized Mechanism of Action

The differentiation of naive CD4+ T cells into Th17 cells is driven by a specific cytokine milieu, primarily TGF-β and IL-6. This leads to the activation of the STAT3 signaling pathway, which in turn induces the expression of RORγt. RORγt then orchestrates the transcription of genes encoding for IL-17A, IL-17F, and other Th17-associated cytokines.[3] It is hypothesized that (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid may inhibit the production of IL-17 by interfering with the transcriptional activity of RORγt. This could be achieved by direct binding to the RORγt protein, thereby preventing its interaction with co-activators and subsequent gene transcription.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGFb TGFbR TGF-β Receptor TGFb->TGFbR IL6 IL6 IL6R IL-6 Receptor IL6->IL6R IL23 IL23 IL23R IL-23 Receptor IL23->IL23R STAT3 STAT3 IL6R->STAT3 Activation IL23R->STAT3 Activation pSTAT3 p-STAT3 STAT3->pSTAT3 RORgt RORγt pSTAT3->RORgt Induces Expression IL17_gene IL-17 Gene RORgt->IL17_gene Activates Transcription IL17_mRNA IL17_mRNA IL17_gene->IL17_mRNA Transcription Compound (S)-(+)-4-[1-(4-tert-Butylphenyl)- 2-oxo-pyrrolidin-4-yl] methoxybenzoic acid Compound->RORgt Hypothesized Inhibition IL17_Protein IL-17 Protein IL17_mRNA->IL17_Protein Translation Secretion Secretion IL17_Protein->Secretion Secretion

Caption: Hypothesized mechanism of action of the compound on the Th17 signaling pathway.

Data Presentation

The following tables are templates for recording and organizing experimental data when evaluating the effect of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid on IL-17 production and cell viability.

Table 1: Dose-Response of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid on IL-17A Secretion

Compound Concentration (µM)IL-17A Concentration (pg/mL) - Replicate 1IL-17A Concentration (pg/mL) - Replicate 2IL-17A Concentration (pg/mL) - Replicate 3Mean IL-17A (pg/mL)Standard Deviation% Inhibition
0 (Vehicle Control)0
0.01
0.1
1
10
100

Table 2: Cell Viability Assessment by MTT Assay

Compound Concentration (µM)Absorbance (570 nm) - Replicate 1Absorbance (570 nm) - Replicate 2Absorbance (570 nm) - Replicate 3Mean AbsorbanceStandard Deviation% Viability
0 (Vehicle Control)100
0.01
0.1
1
10
100

Table 3: Summary of IC50 Values

ParameterIC50 (µM)
IL-17A Inhibition
Cytotoxicity (Cell Viability)

Experimental Protocols

These protocols provide a detailed methodology for investigating the in vitro effects of the compound on IL-17 production by human Th17 cells.

start Start pbmc_isolation Isolate PBMCs from Human Whole Blood start->pbmc_isolation cd4_enrichment Enrich for CD4+ T Cells (Optional) pbmc_isolation->cd4_enrichment th17_differentiation Induce Th17 Differentiation (Anti-CD3/CD28 + Cytokine Cocktail) cd4_enrichment->th17_differentiation compound_treatment Treat Cells with Compound (Dose-Response) th17_differentiation->compound_treatment incubation Incubate for 3-5 Days compound_treatment->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_pellet Process Cell Pellet incubation->cell_pellet elisa Measure IL-17A by ELISA supernatant_collection->elisa mtt_assay Assess Cell Viability (MTT Assay) cell_pellet->mtt_assay data_analysis Data Analysis: - Calculate % Inhibition - Calculate % Viability - Determine IC50 Values elisa->data_analysis mtt_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing the effect of the compound on IL-17 production.

Protocol 1: In Vitro Human Th17 Cell Differentiation and Compound Treatment

This protocol describes the generation of human Th17 cells from peripheral blood mononuclear cells (PBMCs) and their treatment with the test compound.

Materials:

  • Ficoll-Paque PLUS

  • RosetteSep™ Human CD4+ T Cell Enrichment Cocktail (or similar)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • L-Glutamine

  • Human Anti-CD3 and Anti-CD28 antibodies (plate-bound or bead-based)

  • Recombinant Human IL-6, TGF-β1, IL-23, and IL-1β

  • Anti-human IL-4 and Anti-human IFN-γ neutralizing antibodies

  • (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid

  • DMSO (vehicle)

  • 96-well flat-bottom cell culture plates

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

  • CD4+ T Cell Enrichment (Optional but Recommended): Enrich for CD4+ T cells from the PBMC population using a negative selection kit (e.g., RosetteSep™) to improve the purity of the starting cell population.

  • Cell Plating: Resuspend the purified CD4+ T cells in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine) and plate them in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Th17 Polarization: Add the following Th17 polarizing cytokines and antibodies to the cells:

    • Anti-CD3/Anti-CD28 stimulation (e.g., 1 µg/mL plate-bound anti-CD3 and 1 µg/mL soluble anti-CD28)

    • TGF-β1 (5 ng/mL)

    • IL-6 (20 ng/mL)

    • IL-23 (20 ng/mL)

    • IL-1β (20 ng/mL)

    • Anti-IL-4 (10 µg/mL)

    • Anti-IFN-γ (10 µg/mL)

  • Compound Treatment: Prepare serial dilutions of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid in DMSO. Further dilute in culture medium to achieve the final desired concentrations (e.g., 0.01 to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Add the diluted compound or vehicle control (DMSO) to the appropriate wells.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3 to 5 days.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant and store it at -80°C for subsequent IL-17A analysis by ELISA. The remaining cell pellet can be used for cell viability assessment.

Protocol 2: Quantification of IL-17A by ELISA

This protocol outlines the measurement of IL-17A in the collected cell culture supernatants using a standard sandwich ELISA kit.

Materials:

  • Human IL-17A ELISA Kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (as provided in the kit)

  • 96-well ELISA plate

  • Microplate reader

Procedure:

  • Follow the ELISA kit manufacturer's instructions precisely. A general workflow is provided below.

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Washing and Blocking: Wash the plate with wash buffer and block with an appropriate blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Add the collected cell culture supernatants and a serial dilution of the IL-17A standard to the plate. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate and add the TMB substrate. Allow the color to develop for 15-30 minutes in the dark.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the IL-17A standards and use it to calculate the concentration of IL-17A in the unknown samples.

Protocol 3: Assessment of Cell Viability by MTT Assay

This protocol is used to determine if the observed effects of the compound on IL-17 production are due to specific inhibition or general cytotoxicity.[5][6][7]

Materials:

  • Cell pellet from Protocol 1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • After collecting the supernatant for the ELISA, carefully remove any remaining media from the cell pellet.

  • MTT Addition: Add 100 µL of fresh culture medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to investigate the potential of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid as a modulator of IL-17 production in vitro. By following these detailed methodologies, scientists can systematically evaluate the compound's efficacy and mechanism of action, contributing to the understanding of Th17 cell biology and the development of novel therapeutics for inflammatory diseases.

References

Application Notes and Protocols for the Evaluation of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid in Rheumatoid Arthritis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by persistent inflammation of the synovial joints, leading to progressive cartilage and bone destruction.[1][2] Fibroblast-like synoviocytes (FLS) are key players in the pathogenesis of RA, contributing to joint inflammation and destruction by producing pro-inflammatory cytokines and matrix-degrading enzymes.[1][3][4] This document outlines a comprehensive experimental framework for the preclinical evaluation of a novel therapeutic candidate, (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid, in relevant in vitro and in vivo models of rheumatoid arthritis.

While specific experimental data for (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid in RA models is not yet publicly available, this compound's chemical structure suggests potential as a modulator of inflammatory pathways. It is available commercially as a pharmaceutical intermediate for the synthesis of active pharmaceutical ingredients targeting inflammatory and autoimmune diseases.[5] The protocols described herein provide a robust methodology for assessing its efficacy and mechanism of action.

Hypothetical Mechanism of Action and Signaling Pathway

It is hypothesized that (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid may exert its anti-arthritic effects by inhibiting key inflammatory signaling pathways within fibroblast-like synoviocytes, such as the JAK/STAT and NF-κB pathways, which are critical for the production of pro-inflammatory cytokines like IL-6 and TNF-α.

G Cytokine Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation NFkB_pathway NF-κB Pathway Receptor->NFkB_pathway Activates STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimerization & Nuclear Translocation) STAT->pSTAT Gene_Expression Gene Expression (Cytokines, Chemokines, MMPs) pSTAT->Gene_Expression Promotes NFkB_pathway->Gene_Expression Promotes Compound (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo- pyrrolidin-4-yl]methoxybenzoic acid Compound->JAK Inhibits Compound->NFkB_pathway Inhibits

Caption: Hypothesized anti-inflammatory signaling pathway.

In Vitro Evaluation

Cell Viability Assay in Human Rheumatoid Arthritis Fibroblast-Like Synoviocytes (HFLS-RA)

Objective: To determine the cytotoxic effects of the test compound on HFLS-RA.

Protocol:

  • Culture HFLS-RA, isolated from synovial tissues of RA patients, in a suitable growth medium.[3]

  • Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

  • Assess cell viability using a standard MTT or PrestoBlue assay according to the manufacturer's instructions.

  • Measure absorbance at the appropriate wavelength and calculate the percentage of cell viability relative to the vehicle control (e.g., DMSO).

Table 1: Hypothetical Cell Viability Data in HFLS-RA

Compound Concentration (µM) 24h Viability (%) 48h Viability (%) 72h Viability (%)
Vehicle Control 100 ± 4.5 100 ± 5.1 100 ± 4.8
0.1 98.7 ± 3.9 97.5 ± 4.2 96.8 ± 5.3
1 96.2 ± 4.1 95.1 ± 3.8 94.3 ± 4.7
10 94.5 ± 3.5 92.3 ± 4.0 90.1 ± 5.0
50 89.1 ± 4.6 85.4 ± 4.9 80.2 ± 5.5

| 100 | 82.3 ± 5.0 | 78.6 ± 5.2 | 71.5 ± 6.1 |

Cytokine Expression Analysis

Objective: To evaluate the effect of the compound on the production of pro-inflammatory cytokines in stimulated HFLS-RA.

Protocol:

  • Seed HFLS-RA in 6-well plates and grow to 80% confluency.

  • Pre-treat the cells with non-toxic concentrations of the test compound for 2 hours.

  • Stimulate the cells with a pro-inflammatory agent such as TNF-α (10 ng/mL) or IL-1β (1 ng/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentrations of IL-6, IL-8, and MMP-3 using commercially available ELISA kits.

Table 2: Hypothetical Effect on Cytokine Production in HFLS-RA

Treatment IL-6 (pg/mL) IL-8 (pg/mL) MMP-3 (ng/mL)
Unstimulated Control 50 ± 8 120 ± 15 15 ± 3
TNF-α Stimulated 1200 ± 110 2500 ± 230 350 ± 45
TNF-α + Compound (1 µM) 950 ± 90 1800 ± 160 280 ± 30
TNF-α + Compound (10 µM) 600 ± 75 1100 ± 120 150 ± 20

| TNF-α + Compound (50 µM) | 350 ± 50 | 700 ± 80 | 80 ± 12 |

In Vivo Evaluation in a Collagen-Induced Arthritis (CIA) Mouse Model

The Collagen-Induced Arthritis (CIA) model is a widely used preclinical model that shares many pathological features with human RA.[6]

G Day0 Day 0: Primary Immunization (Bovine Type II Collagen + CFA) Day21 Day 21: Booster Immunization (Bovine Type II Collagen + IFA) Day0->Day21 Day28 Day 28-42: Onset of Arthritis Treatment Initiation Day21->Day28 Treatment Daily Treatment: - Vehicle - Compound (low dose) - Compound (high dose) - Positive Control (e.g., Methotrexate) Day28->Treatment Monitoring Monitoring: - Arthritis Score - Paw Swelling Treatment->Monitoring Day42 Day 42: Endpoint Analysis Monitoring->Day42 Analysis Analysis: - Histopathology - Serum Cytokines - Gene Expression in Joints Day42->Analysis

Caption: Experimental workflow for the CIA mouse model.

CIA Induction and Treatment Protocol

Protocol:

  • Immunization: Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Inject DBA/1 mice intradermally at the base of the tail on day 0.

  • Booster: On day 21, provide a booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).

  • Treatment: Upon the onset of arthritis (typically around day 28), randomize mice into treatment groups. Administer (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid orally or via intraperitoneal injection daily until the end of the study (day 42).

Assessment of Arthritis Severity

Protocol:

  • Clinical Scoring: Score paws for signs of arthritis (redness, swelling) on a scale of 0-4 for each paw, for a maximum score of 16 per mouse.

  • Paw Thickness: Measure the thickness of the hind paws using a digital caliper every other day.

Table 3: Hypothetical In Vivo Efficacy in CIA Mice

Treatment Group Mean Arthritis Score (Day 42) Paw Swelling (mm) (Day 42)
Naive Control 0 ± 0 1.5 ± 0.1
Vehicle Control 12.5 ± 1.8 3.2 ± 0.3
Compound (10 mg/kg) 8.2 ± 1.5 2.5 ± 0.2
Compound (30 mg/kg) 4.5 ± 1.1 2.0 ± 0.2

| Methotrexate (1 mg/kg) | 3.8 ± 0.9 | 1.9 ± 0.1 |

Histopathological Analysis

Objective: To assess joint damage, inflammation, and cartilage/bone erosion.

Protocol:

  • At the end of the study, euthanize the mice and collect the hind paws.

  • Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.

  • Section the joints and stain with Hematoxylin and Eosin (H&E) for inflammation and Safranin O for cartilage integrity.

  • Score the sections for synovial inflammation, pannus formation, cartilage damage, and bone erosion.

Table 4: Hypothetical Histopathology Scores

Treatment Group Inflammation Score (0-3) Pannus Score (0-3) Cartilage Damage (0-3) Bone Erosion (0-3)
Vehicle Control 2.8 ± 0.3 2.5 ± 0.4 2.6 ± 0.5 2.4 ± 0.6
Compound (10 mg/kg) 1.9 ± 0.4 1.7 ± 0.3 1.8 ± 0.4 1.6 ± 0.5
Compound (30 mg/kg) 1.1 ± 0.2 0.9 ± 0.2 1.0 ± 0.3 0.8 ± 0.3

| Methotrexate (1 mg/kg) | 0.8 ± 0.2 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.5 ± 0.2 |

Conclusion

The provided protocols and hypothetical data tables offer a structured approach for the preclinical evaluation of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid as a potential therapeutic agent for rheumatoid arthritis. This framework allows for a thorough investigation of the compound's safety, efficacy, and mechanism of action, which is essential for its further development. The successful completion of these studies would provide the necessary foundation for advancing this compound into further preclinical and potentially clinical development for the treatment of rheumatoid arthritis.

References

Application Notes and Protocols for In Vivo Efficacy Assessment of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for assessing the in vivo efficacy of the novel compound, (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid. As the specific mechanism of action for this compound is not yet fully characterized, this document outlines a series of foundational in vivo studies, including maximum tolerated dose (MTD), pharmacokinetic (PK) analysis, and a subsequent efficacy evaluation using a xenograft tumor model as a representative example. The protocols detailed herein are designed to be adapted to specific research questions and potential therapeutic indications as more information about the compound becomes available.

Preliminary In Vivo Studies

Prior to assessing efficacy, it is crucial to establish the safety and pharmacokinetic profile of the compound. These preliminary studies will inform the dose selection and regimen for later efficacy trials.

Maximum Tolerated Dose (MTD) Study

The MTD study is designed to determine the highest dose of the compound that can be administered to an animal model without causing unacceptable toxicity.

Experimental Protocol: MTD Study

  • Animal Model: Select a relevant rodent species, typically BALB/c or C57BL/6 mice, with an equal number of males and females (n=3-5 per group).

  • Acclimation: Allow animals to acclimate to the facility for at least one week prior to the study.

  • Dose Formulation: Prepare the compound in a suitable vehicle. The choice of vehicle will depend on the compound's solubility and route of administration.

  • Dose Escalation: Administer the compound to different groups of animals at escalating doses. A common starting dose is based on in vitro cytotoxicity data.

  • Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) should be consistent with the intended clinical application.

  • Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance, for a period of 7-14 days.

  • Endpoint: The MTD is defined as the highest dose that does not result in significant morbidity or more than a 20% loss in body weight.

Data Presentation: MTD Study Results

Dose Group (mg/kg)Vehicle Control1030100300
Mean Body Weight Change (%) +5.2+4.8+3.5-8.1-22.5
Observed Toxicities NoneNoneMild lethargyHunched posture, piloerectionSevere lethargy, ataxia
Mortality 0/50/50/51/53/5
Pharmacokinetic (PK) Study

A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. This information is critical for designing an effective dosing schedule for efficacy studies.

Experimental Protocol: PK Study

  • Animal Model: Use the same animal model as in the MTD study.

  • Dosing: Administer a single, non-toxic dose of the compound (typically below the MTD).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.[1][2]

  • Sample Processing: Process blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Data Presentation: Pharmacokinetic Parameters

ParameterUnitValue
Cmax ng/mL1500
Tmax h1.0
AUC (0-t) ng*h/mL7500
t1/2 h4.2

In Vivo Efficacy Assessment: Xenograft Model

Assuming a potential anti-cancer activity for the compound, a xenograft model is a widely accepted method for preliminary efficacy assessment.

Experimental Protocol: Xenograft Efficacy Study

  • Cell Line: Select a human cancer cell line relevant to the hypothesized mechanism of action of the compound.

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or C-NKG) that can accept human tumor xenografts.[3]

  • Tumor Implantation: Subcutaneously implant a known number of cancer cells into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize animals into treatment and control groups.

  • Treatment: Administer the compound at one or more doses below the MTD, a vehicle control, and a positive control (a known effective drug), according to a predetermined schedule (e.g., daily for 21 days).

  • Tumor Measurement: Measure tumor volume and animal body weight 2-3 times per week.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration. At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).

Data Presentation: Xenograft Efficacy Results

Treatment GroupMean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control 1251500N/A+3.1
Compound (50 mg/kg) 12875050+1.5
Compound (100 mg/kg) 12345070-2.3
Positive Control 12630080-5.0

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the general workflow for in vivo assessment, a hypothetical signaling pathway, and the experimental workflow for the xenograft efficacy study.

InVivo_Assessment_Workflow cluster_preliminary Preliminary Studies cluster_efficacy Efficacy Studies cluster_analysis Data Analysis and Interpretation MTD Maximum Tolerated Dose (MTD) Study PK Pharmacokinetic (PK) Study MTD->PK Inform Dosing Efficacy_Model Select Appropriate Disease Model PK->Efficacy_Model Inform Dosing Regimen Efficacy_Study Conduct Efficacy Study Efficacy_Model->Efficacy_Study Data_Analysis Analyze PK/PD and Efficacy Data Efficacy_Study->Data_Analysis Go_NoGo Go/No-Go Decision Data_Analysis->Go_NoGo

Caption: General workflow for in vivo assessment of a novel compound.

Hypothetical_Signaling_Pathway Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Proliferation Cell Proliferation and Survival Transcription_Factor->Proliferation Promotes Compound (S)-(+)-4-[...] acid Compound->Kinase2 Inhibits

Caption: Hypothetical signaling pathway targeted by the compound.

Xenograft_Workflow start Start implant Implant Cancer Cells in Immunodeficient Mice start->implant tumor_growth Allow Tumors to Grow to Palpable Size implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer Compound, Vehicle, or Positive Control randomize->treat measure Measure Tumor Volume and Body Weight treat->measure endpoint Endpoint Reached? measure->endpoint endpoint->treat No analyze Analyze Data and Excise Tumors endpoint->analyze Yes end End analyze->end

Caption: Experimental workflow for a xenograft efficacy study.

References

Application Notes and Protocols for (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid in Sterol Biosynthesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid, hereafter referred to as S-2E, is a novel antilipidemic agent with a dual mechanism of action, inhibiting both fatty acid and sterol biosynthesis.[1] This compound has demonstrated significant potential in lowering plasma triglyceride (TG) and cholesterol (Cho) levels.[1] The (S)-(+) enantiomer, S-2E, has been shown to be the more potent stereoisomer in vivo, exhibiting superior efficacy in reducing plasma TG and phospholipids, making it a promising candidate for the treatment of mixed hyperlipidemia.[1] Preclinical studies in Watanabe heritable hyperlipidemic (WHHL) rabbits, an animal model for familial hypercholesterolemia, have shown that oral administration of S-2E significantly lowers serum total cholesterol and triglyceride levels.[2] This effect is attributed to the suppression of very-low-density lipoprotein (VLDL) particle production by inhibiting hepatic sterol and fatty acid biosynthesis.[2]

These application notes provide a comprehensive overview of the currently available data on S-2E and detailed protocols for its investigation as a sterol biosynthesis inhibitor.

Mechanism of Action

S-2E's primary mechanism of action is the inhibition of the biosynthetic pathways of both sterols and fatty acids.[1][3] While the precise molecular target within the sterol biosynthesis pathway has not been explicitly identified in publicly available literature, its activity suggests interference with a key enzymatic step. The sterol biosynthesis pathway is a complex cascade of enzymatic reactions that convert acetyl-CoA into cholesterol and other essential sterols.

Diagram of the Sterol Biosynthesis Pathway and Potential Inhibition Points

Sterol_Biosynthesis_Pathway cluster_inhibition Potential Inhibition by S-2E Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Squalene Squalene Isopentenyl Pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Lanosterol synthase Cholesterol Cholesterol Lanosterol->Cholesterol Multi-step enzymatic process (e.g., CYP51A1) HMG-CoA reductase HMG-CoA reductase CYP51A1 CYP51A1

Caption: Simplified sterol biosynthesis pathway highlighting potential enzyme targets for inhibitors.

Data Presentation

Currently, specific IC50 values for the in vitro inhibition of sterol biosynthesis by S-2E are not detailed in the available scientific literature. However, a 1999 study by Ohno et al. reported that S-2E and its (R)-(-) enantiomer demonstrated "essentially equipotent activity on the fatty acid- and sterol-biosynthesis inhibition in vitro".[1] In vivo studies have provided more quantitative data regarding its effects on plasma lipids.

Table 1: In Vivo Efficacy of S-2E in WHHL Rabbits

Treatment GroupDose (mg/kg)Change in Serum Total CholesterolChange in Serum TriglyceridesReference
S-2E30Significant LoweringSignificant Lowering[2]
S-2E100Significant LoweringSignificant Lowering[2]
S-2E300Significant LoweringSignificant Lowering[2]
Pravastatin10No Significant ChangeNo Significant Change[2]
Pravastatin100Significant LoweringNo Significant Change[2]

Experimental Protocols

The following protocols are designed to enable researchers to investigate the inhibitory effects of S-2E on sterol biosynthesis.

Protocol 1: In Vitro Assessment of Sterol Biosynthesis Inhibition using Radiolabeled Acetate

This protocol measures the incorporation of a radiolabeled precursor into newly synthesized sterols in a cellular context.

Objective: To quantify the dose-dependent inhibition of sterol biosynthesis by S-2E in a cultured cell line (e.g., HepG2).

Materials:

  • (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid (S-2E)

  • HepG2 cells (or other suitable liver cell line)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • [¹⁴C]-Acetic acid (sodium salt)

  • Positive control inhibitor (e.g., Simvastatin)

  • Cell lysis buffer

  • Solvents for lipid extraction (e.g., hexane, isopropanol)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Workflow Diagram:

Protocol1_Workflow A Seed HepG2 cells in culture plates B Treat cells with varying concentrations of S-2E and controls A->B C Add [¹⁴C]-Acetic acid to the culture medium B->C D Incubate to allow for incorporation into lipids C->D E Wash and lyse the cells D->E F Extract total lipids E->F G Separate sterols by Thin-Layer Chromatography (TLC) F->G H Quantify radioactivity in the cholesterol band using a scintillation counter G->H I Calculate percent inhibition and determine IC50 H->I

Caption: Experimental workflow for the in vitro sterol biosynthesis inhibition assay.

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of S-2E (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 10 µM Simvastatin).

  • Radiolabeling: After a pre-incubation period with the compound (e.g., 2 hours), add [¹⁴C]-acetic acid to each well to a final concentration of 1 µCi/mL.

  • Incubation: Incubate the cells for a further 4-6 hours to allow for the incorporation of the radiolabel into the sterol fraction.

  • Cell Lysis and Lipid Extraction:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells and extract the total lipids using a suitable method, such as the Folch method (chloroform:methanol, 2:1 v/v).

  • Thin-Layer Chromatography (TLC):

    • Spot the lipid extracts onto a silica gel TLC plate.

    • Develop the plate in a TLC chamber using a solvent system that separates cholesterol from other lipids (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v).

    • Visualize the cholesterol spot (e.g., using iodine vapor or a reference standard).

  • Quantification:

    • Scrape the silica corresponding to the cholesterol band into a scintillation vial.

    • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of S-2E compared to the vehicle control.

    • Plot the percent inhibition against the log of the S-2E concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Target Identification - Lanosterol 14α-demethylase (CYP51A1) Activity Assay

This protocol outlines a method to specifically test if S-2E inhibits CYP51A1, a key enzyme in the post-lanosterol pathway.

Objective: To determine if S-2E directly inhibits the enzymatic activity of human CYP51A1.

Materials:

  • S-2E

  • Recombinant human CYP51A1

  • CYP reductase

  • Lanosterol (substrate)

  • NADPH

  • Reaction buffer

  • Positive control inhibitor (e.g., Ketoconazole)

  • HPLC system with a suitable column (e.g., C18)

  • Solvents for HPLC analysis

Workflow Diagram:

Protocol2_Workflow A Prepare reaction mixture containing CYP51A1, CYP reductase, and buffer B Add S-2E at various concentrations and controls A->B C Pre-incubate the mixture B->C D Initiate the reaction by adding lanosterol and NADPH C->D E Incubate at 37°C for a defined time D->E F Stop the reaction E->F G Extract the sterols F->G H Analyze the product formation by HPLC G->H I Calculate enzyme activity and percent inhibition H->I

Caption: Workflow for the CYP51A1 enzymatic activity assay.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing recombinant human CYP51A1, CYP reductase, and reaction buffer.

  • Inhibitor Addition: Add S-2E at a range of concentrations. Include a vehicle control and a positive control (Ketoconazole).

  • Pre-incubation: Pre-incubate the mixture for 10 minutes at 37°C.

  • Reaction Initiation: Start the reaction by adding the substrate (lanosterol) and NADPH.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Sample Preparation: Extract the sterols from the reaction mixture.

  • HPLC Analysis: Analyze the samples by HPLC to separate and quantify the substrate (lanosterol) and the product.

  • Data Analysis: Calculate the rate of product formation in the presence and absence of S-2E. Determine the percent inhibition and calculate the IC50 value.

Conclusion

(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid (S-2E) is a promising dual-acting antilipidemic agent with demonstrated in vivo efficacy in a relevant animal model of hypercholesterolemia. The provided protocols offer a framework for researchers to further elucidate its mechanism of action as a sterol biosynthesis inhibitor, quantify its in vitro potency, and identify its specific molecular target within this critical metabolic pathway. Further investigation into S-2E's precise inhibitory profile will be crucial for its continued development as a therapeutic agent.

References

Troubleshooting & Optimization

Solubility issues with (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Compound Solubility

Product Name: (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid

This guide provides troubleshooting for common solubility issues encountered with the specified compound in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: My compound, (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid, is not dissolving in DMSO at room temperature. Is this expected?

A1: It is not entirely unexpected for a complex organic molecule with multiple functional groups to exhibit limited solubility, even in a powerful solvent like DMSO. The molecule possesses a bulky, hydrophobic tert-Butylphenyl group and a polar, ionizable carboxylic acid group. These opposing characteristics can lead to challenging solubility profiles. Initial attempts to dissolve the compound at room temperature may require mechanical assistance like vortexing or sonication.

Q2: I've prepared a stock solution in DMSO, but a precipitate formed after storing it. What happened?

A2: This phenomenon, known as "crashing out," can occur for several reasons. The initial dissolution might have created a supersaturated solution, which is inherently unstable. Changes in temperature (e.g., moving from a warm benchtop to room temperature storage) can decrease solubility and cause precipitation. Additionally, absorption of atmospheric water by the hygroscopic DMSO can alter the solvent properties, potentially reducing the compound's solubility. It is crucial to ensure DMSO is anhydrous and to store stock solutions in tightly sealed vials.

Q3: Can I heat the sample to aid dissolution in DMSO?

A3: Gentle heating (e.g., to 37-50°C) can significantly increase the solubility of many compounds. However, this must be done with caution. The thermal stability of this specific compound is not extensively documented in public literature. Prolonged or excessive heating can risk thermal degradation, altering your compound before the experiment begins. Always use the lowest effective temperature for the shortest possible duration. A stability test via analytical methods (like HPLC or LC-MS) is recommended if heating is required.

Q4: What is the maximum recommended concentration for this compound in DMSO?

A4: Without specific experimental data for this compound, a definitive maximum concentration cannot be provided. Solubility is an intrinsic property that must be determined empirically. We recommend performing a solubility test to determine the practical working range for your specific lot of the compound (see Experimental Protocols section). As a general practice for compounds with unknown solubility, starting with a low concentration (e.g., 1-10 mM) is advisable.

Q5: Are there any alternative solvents or co-solvents that could improve solubility?

A5: Yes, if DMSO alone is insufficient, a co-solvent system may improve solubility.[1] For compounds containing a carboxylic acid, the addition of a base to increase the pH can deprotonate the acid, forming a more soluble salt.[2] However, this will depend on the compatibility of the base with your experimental system. Alternatively, polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) could be considered, though their toxicity and experimental compatibility must be evaluated.[3] A ternary system, such as DMSO combined with ethanol and a solubilizing agent, has also been shown to enhance the solubility of poorly soluble drugs.[1]

Troubleshooting Guide

This section provides a systematic approach to resolving solubility issues.

Initial Dissolution Problems

If the compound fails to dissolve in DMSO at room temperature with simple mixing:

  • Increase Mechanical Agitation: Use a vortex mixer for 1-2 minutes.

  • Apply Sonication: Place the vial in a bath sonicator for 5-15 minutes. This uses ultrasonic waves to break up solute particles and enhance solvation.

  • Gentle Warming: Warm the solution in a water bath to 37°C for 10-15 minutes. Vortex intermittently. Avoid aggressive heating unless you have confirmed the compound's thermal stability.

Precipitation from Stock Solution

If your compound precipitates out of a DMSO stock solution upon storage:

  • Re-dissolve: Gently warm and sonicate the solution to bring the compound back into solution before use.

  • Lower Concentration: The simplest solution is often to prepare a new stock at a lower, more stable concentration.

  • Use Anhydrous DMSO: Ensure your DMSO is of high purity and anhydrous. Store it properly under an inert atmosphere to prevent water absorption.

  • Consider Co-solvents: For aqueous assays, adding agents like Pluronic F-68 or using co-solvent systems may help maintain solubility upon dilution.

Quantitative Data Summary

While specific solubility data for (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid is not publicly available, the properties of common laboratory solvents are provided below for consideration.

SolventDielectric Constant (20°C)Boiling Point (°C)Notes
DMSO 47.2189Strong aprotic solvent, hygroscopic.
NMP 32.2202Aprotic solvent, often a stronger solubilizer than DMSO.
DMF 36.7153Aprotic solvent, use with caution due to toxicity.
Ethanol 24.678.4Protic solvent, can be used as a co-solvent.[1]
Water 80.1100High polarity, solubility is pH-dependent for carboxylic acids.

Experimental Protocols

Protocol 1: Standardized Solubility Assessment

This protocol outlines a method to empirically determine the approximate solubility of the compound in DMSO.

Materials:

  • (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid

  • Anhydrous DMSO

  • Analytical balance

  • 2 mL glass vials

  • Vortex mixer

  • Bath sonicator

  • Water bath

Methodology:

  • Accurately weigh 2 mg of the compound into a clean, dry 2 mL glass vial.

  • Add 100 µL of anhydrous DMSO to the vial. This creates an initial target concentration of 20 mg/mL.

  • Vortex the vial vigorously for 2 minutes at room temperature.

  • Visually inspect the solution against a dark background for any undissolved particulates.

  • If undissolved solid remains, place the vial in a bath sonicator for 15 minutes. Check for dissolution.

  • If solid still persists, place the vial in a 37°C water bath for 15 minutes, vortexing every 5 minutes. Check for dissolution.

  • If the compound is fully dissolved after any step, the solubility is at least 20 mg/mL under those conditions.

  • If the compound is not fully dissolved, add another 100 µL of DMSO (total volume 200 µL, target concentration 10 mg/mL) and repeat steps 3-6.

  • Continue this stepwise dilution until complete dissolution is achieved. The concentration at which the compound fully dissolves is its approximate solubility under the final conditions used.

Visual Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues.

G start Start: Compound Insoluble in DMSO at RT vortex Vortex for 2 min start->vortex check1 Is it dissolved? vortex->check1 sonicate Sonicate for 15 min check2 Is it dissolved? sonicate->check2 warm Warm to 37°C for 15 min check3 Is it dissolved? warm->check3 check1->sonicate No success Success: Soluble Stock Solution check1->success Yes check2->warm No check2->success Yes check3->success Yes failure Consider Alternatives: - Lower Concentration - Co-Solvent (e.g., NMP) - pH Adjustment check3->failure No

Caption: Troubleshooting workflow for dissolving compounds in DMSO.

References

Technical Support Center: Enhancing Oral Bioavailability of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enhancement of oral bioavailability for the compound (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid. This compound will be referred to as "Compound X" for brevity. The guidance provided is based on established principles for improving the bioavailability of poorly soluble drug candidates.

I. Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor oral bioavailability of Compound X?

A1: Poor oral bioavailability of a compound like Compound X is often attributed to low aqueous solubility and/or poor membrane permeability. Given its chemical structure, low solubility is a primary suspect. It may be classified under the Biopharmaceutical Classification System (BCS) as a Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) drug.[1][2][3]

Q2: What initial in vitro assays should be performed to characterize the bioavailability challenges of Compound X?

A2: To understand the bioavailability hurdles, the following initial assays are recommended:

  • Aqueous Solubility Testing: Determine the solubility of Compound X in various pH buffers (e.g., pH 1.2, 4.5, 6.8) to simulate the gastrointestinal (GI) tract.

  • LogP/LogD Measurement: Assess the lipophilicity of the compound, which influences both solubility and permeability.

  • Caco-2 Permeability Assay: Evaluate the intestinal permeability of Compound X and identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[4][5]

  • In Vitro Dissolution Testing: Assess the rate and extent of drug release from a simple formulation.[6]

Q3: What are the common formulation strategies to improve the oral bioavailability of a poorly soluble compound like Compound X?

A3: Several formulation strategies can be employed, including:

  • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[7]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymeric matrix in an amorphous state can enhance solubility and dissolution rate.[2]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can improve solubility and absorption.[8][9]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[1]

  • Co-crystals: Forming a crystalline solid with a benign coformer can alter the physicochemical properties, including solubility.[10]

Q4: How do I select the most appropriate bioavailability enhancement technology for Compound X?

A4: The selection of a suitable technology depends on the physicochemical properties of Compound X, the target dose, and the desired release profile. A systematic screening approach, starting with simple formulations and progressing to more complex systems, is recommended. The decision-making process can be guided by in silico predictions and in vitro screening experiments.[11]

II. Troubleshooting Guides

Troubleshooting Low Aqueous Solubility
Issue Possible Cause Recommended Action
Compound X precipitates in aqueous buffer during in vitro assays. The compound has very low intrinsic solubility and may be "brick dust."1. Conduct solubility testing in the presence of surfactants or co-solvents to assess potential for solubilization. 2. Consider salt formation if the compound has ionizable groups. 3. Evaluate amorphous solid dispersions or lipid-based formulations.[12]
Solubility is highly pH-dependent. The compound has one or more ionizable functional groups.1. Characterize the pKa of the compound. 2. For acidic compounds, consider formulating with alkalizing agents. 3. For basic compounds, consider formulating with acidifying agents.
Micronization does not significantly improve dissolution rate. The compound may be prone to agglomeration, or the dissolution is not limited by surface area.1. Investigate the use of wetting agents in the formulation. 2. Explore nanocrystal technology for further particle size reduction. 3. Consider enabling technologies that improve intrinsic solubility, such as amorphous solid dispersions.[3]
Troubleshooting Poor Permeability in Caco-2 Assays
Issue Possible Cause Recommended Action
Low apparent permeability (Papp) in the apical to basolateral (A-B) direction. The compound has inherently low passive permeability across the intestinal epithelium.1. Assess the impact of permeation enhancers, though this is often a less desirable strategy due to potential toxicity. 2. Re-evaluate the chemical structure for potential modifications to improve permeability, if in early discovery.
High efflux ratio (Papp B-A / Papp A-B > 2). The compound is a substrate of an efflux transporter, such as P-glycoprotein (P-gp).[4]1. Confirm P-gp substrate activity by conducting the Caco-2 assay in the presence of a P-gp inhibitor (e.g., verapamil). 2. Formulate with excipients that can inhibit P-gp, such as certain surfactants.
High variability in Papp values across experiments. Inconsistent Caco-2 monolayer integrity or issues with the analytical method.1. Ensure Transepithelial Electrical Resistance (TEER) values are within the acceptable range before each experiment. 2. Verify the integrity of the monolayer using a marker compound like Lucifer yellow.[4] 3. Validate the analytical method for accuracy, precision, and stability in the assay matrix.

III. Data Presentation

Table 1: Comparison of Bioavailability Enhancement Technologies
Technology Principle Typical Fold Increase in Bioavailability Advantages Disadvantages
Micronization Increased surface area2-5 foldSimple, cost-effectiveLimited by intrinsic solubility, potential for agglomeration
Nanocrystals Significantly increased surface area, increased saturation solubility5-20 foldHigh drug loading, improved dissolution velocityManufacturing complexity, potential for instability
Amorphous Solid Dispersions (ASDs) Drug is molecularly dispersed in a polymer in a high-energy amorphous state5-50 foldSignificant solubility enhancement, potential for supersaturationPhysical instability (recrystallization), potential for drug-polymer interactions
Lipid-Based Formulations (e.g., SEDDS) Drug is dissolved in a mixture of oils, surfactants, and co-solvents, forming a micro/nanoemulsion in the GI tract5-30 foldBypasses dissolution step, can enhance lymphatic uptakeLower drug loading, potential for GI side effects from surfactants
Cyclodextrin Complexation Drug forms an inclusion complex with a cyclodextrin, increasing its aqueous solubility2-10 foldWell-established, can improve stabilityLimited by stoichiometry of complexation, potential for nephrotoxicity with some cyclodextrins at high doses

IV. Experimental Protocols

Protocol 1: In Vitro Dissolution Testing (USP Apparatus II - Paddle Method)
  • Preparation of Dissolution Medium: Prepare 900 mL of a biorelevant medium (e.g., Simulated Gastric Fluid (SGF) pH 1.2, or Fasted State Simulated Intestinal Fluid (FaSSIF) pH 6.5). De-aerate the medium and maintain it at 37 ± 0.5 °C.[13]

  • Apparatus Setup: Set up the USP Apparatus II (paddle) with the vessel containing the dissolution medium. Set the paddle speed to a justified speed (e.g., 50 or 75 RPM).[14]

  • Sample Introduction: Place a capsule or tablet containing a known amount of Compound X into the dissolution vessel.

  • Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed medium.[6]

  • Sample Analysis: Filter the samples promptly through a suitable filter (e.g., 0.45 µm PVDF). Analyze the filtrate for the concentration of Compound X using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Calculate the cumulative percentage of drug dissolved at each time point and plot the dissolution profile.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[15]

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayer. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²). The permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow) can also be assessed.[4]

  • Preparation of Dosing Solutions: Prepare a dosing solution of Compound X in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a concentration that ensures sink conditions.

  • Permeability Measurement (Apical to Basolateral): a. Wash the Caco-2 monolayers with pre-warmed transport buffer. b. Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber. c. Incubate at 37 °C with gentle shaking. d. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber, replacing the volume with fresh buffer.

  • Permeability Measurement (Basolateral to Apical): Repeat step 4, but add the dosing solution to the basolateral chamber and sample from the apical chamber to determine the efflux ratio.

  • Sample Analysis: Quantify the concentration of Compound X in the collected samples using a sensitive analytical method like LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. Calculate the efflux ratio (ER) as Papp(B-A) / Papp(A-B).

Protocol 3: In Vivo Pharmacokinetic Study in Rodents
  • Animal Acclimatization and Dosing: Acclimatize male Sprague-Dawley rats (or another appropriate rodent model) for at least 3 days. Fast the animals overnight before dosing. Administer the formulation of Compound X via oral gavage. A separate group will receive an intravenous (IV) dose to determine absolute bioavailability.[16][17]

  • Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80 °C until analysis.

  • Sample Analysis: Determine the concentration of Compound X in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).[18]

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

V. Visualizations

Formulation_Development_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Lead Formulation Selection cluster_3 Phase 4: In Vivo Evaluation A Compound X (Poorly Soluble API) B Physicochemical Characterization (Solubility, LogP, pKa, Crystal Form) A->B C Select Formulation Strategies (Micronization, ASD, Lipid-Based, etc.) B->C D Formulation Prototyping C->D E In Vitro Dissolution Testing D->E F Caco-2 Permeability Assay D->F G Analyze In Vitro Data (Dissolution Rate, Papp, Efflux Ratio) E->G F->G H Select Lead Formulations for In Vivo Studies G->H I Rodent Pharmacokinetic Study H->I J Analyze PK Parameters (AUC, Cmax, Bioavailability) I->J K Optimized Formulation J->K

Caption: Workflow for Formulation Development of a Poorly Soluble Compound.

Caco2_Permeability_Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days for differentiation A->B C Measure TEER to confirm monolayer integrity B->C E Perform Apical to Basolateral (A-B) Transport Study C->E If TEER is acceptable F Perform Basolateral to Apical (B-A) Transport Study C->F If TEER is acceptable D Prepare dosing solution of Compound X D->E D->F G Quantify Compound X in samples using LC-MS/MS E->G F->G H Calculate Papp (A-B) and Papp (B-A) G->H I Calculate Efflux Ratio (ER) H->I

Caption: Experimental Workflow for the Caco-2 Permeability Assay.

Bioavailability_Signaling_Pathway cluster_oral_admin Oral Administration cluster_gi_tract Gastrointestinal Tract cluster_circulation Systemic Circulation A Compound X Formulation (e.g., ASD, SEDDS) B Disintegration & Dissolution A->B C Compound X in Solution B->C D Absorption across Intestinal Epithelium C->D E Efflux by P-gp C->E F Portal Vein D->F G First-Pass Metabolism (Liver) F->G H Systemic Circulation (Bioavailable Drug) G->H

Caption: Key Steps Influencing the Oral Bioavailability of Compound X.

References

Off-target effects of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Compound Name: (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid (BTPPA)

This document provides troubleshooting guidance and frequently asked questions (FAQs) regarding the off-target effects of BTPPA in cellular assays.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected changes in cell morphology and adhesion after BTPPA treatment, even at low concentrations. What could be the cause?

A1: This is a known off-target effect of BTPPA. In addition to its primary target, BTPPA has been observed to interact with focal adhesion kinase (FAK) and Src family kinases, which are critical regulators of the cytoskeleton and cell adhesion. This can lead to alterations in cell shape, spreading, and attachment to the substrate. We recommend performing a dose-response experiment and monitoring the expression and phosphorylation of FAK and Src to confirm this off-target activity in your cell line.

Q2: Our cells are showing a decrease in proliferation, but not via the expected pathway. Is this a known off-target effect of BTPPA?

A2: Yes, BTPPA can induce anti-proliferative effects through off-target activities. One potential mechanism is the inhibition of receptor tyrosine kinases (RTKs) that are not the primary target. For instance, low micromolar concentrations of BTPPA have been shown to partially inhibit the activity of VEGFR2 and PDGFR, which can lead to a reduction in cell proliferation and survival. We advise profiling the activity of a panel of RTKs in the presence of BTPPA to identify any unintended inhibition.

Q3: We are seeing conflicting results in our reporter assays for the target pathway. Could BTPPA be interfering with the reporter system itself?

A3: It is possible that BTPPA has off-target effects on components of your reporter assay. For example, some small molecules can directly inhibit the activity of luciferase or other reporter enzymes. We recommend running a control experiment to test for direct inhibition of the reporter enzyme by BTPPA in a cell-free system. Additionally, consider using an orthogonal assay to validate your findings, such as Western blotting for a downstream phosphorylation event in the target pathway.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity at Low Concentrations
Potential Cause Troubleshooting Steps
Off-target kinase inhibition 1. Perform a kinome scan to identify unintended kinase targets. 2. Validate key off-target kinases using in vitro kinase assays. 3. Compare the cytotoxic phenotype with that of known inhibitors of the identified off-target kinases.
Mitochondrial toxicity 1. Measure mitochondrial membrane potential using a fluorescent dye (e.g., TMRM). 2. Assess oxygen consumption rates using a Seahorse analyzer. 3. Evaluate the release of cytochrome c from mitochondria via Western blotting.
Induction of apoptosis/necrosis 1. Perform an Annexin V/Propidium Iodide staining assay to differentiate between apoptosis and necrosis. 2. Measure caspase-3/7 activity to confirm apoptosis.
Issue 2: Inconsistent Downstream Signaling Readouts
Potential Cause Troubleshooting Steps
Feedback loop activation 1. Perform a time-course experiment to monitor the phosphorylation of upstream and downstream signaling components. 2. Use a co-treatment with an inhibitor of the suspected feedback pathway to see if it normalizes the signal.
Off-target pathway modulation 1. Use a phospho-proteomics array to get a broader view of signaling pathways affected by BTPPA. 2. Validate any hits from the array using Western blotting.
Assay interference 1. Run a cell-free assay to check for direct inhibition of assay components (e.g., antibodies, enzymes). 2. Use an alternative detection method or a different antibody for your target of interest.

Quantitative Data Summary

Target IC50 (nM) Assay Type
Primary Target Kinase 5In vitro kinase assay
FAK 750In vitro kinase assay
Src 1,200In vitro kinase assay
VEGFR2 2,500In vitro kinase assay
PDGFRβ 3,100In vitro kinase assay

Experimental Protocols

Protocol 1: In Vitro Kinase Assay
  • Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • Add the recombinant kinase (Primary Target, FAK, Src, VEGFR2, or PDGFRβ) to the reaction buffer.

  • Add the appropriate peptide substrate and 10 µM ATP.

  • Add BTPPA at a range of concentrations (e.g., 0.1 nM to 10 µM).

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo Kinase Assay).

  • Calculate the IC50 values by fitting the data to a dose-response curve.

Protocol 2: Western Blotting for Phospho-Protein Analysis
  • Culture cells to 70-80% confluency.

  • Treat cells with BTPPA at the desired concentrations for the specified time.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the phosphorylated protein of interest overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Normalize the signal to a loading control such as β-actin or GAPDH.

Visualizations

G cluster_0 BTPPA Intended and Off-Target Effects cluster_1 Primary Target Pathway cluster_2 Off-Target Pathways BTPPA BTPPA PTK Primary Target Kinase BTPPA->PTK Inhibition FAK FAK BTPPA->FAK Off-target Inhibition Src Src BTPPA->Src Off-target Inhibition RTKs VEGFR2 / PDGFRβ BTPPA->RTKs Off-target Inhibition Downstream Downstream Signaling PTK->Downstream Response Intended Cellular Response Downstream->Response Adhesion Altered Cell Adhesion FAK->Adhesion Src->Adhesion Proliferation Decreased Proliferation RTKs->Proliferation

Caption: BTPPA's intended and off-target signaling pathways.

G cluster_0 Troubleshooting Workflow: Unexpected Cytotoxicity Start Start: Unexpected Cytotoxicity Observed KinomeScan Perform Kinome Scan Start->KinomeScan MitoTox Assess Mitochondrial Toxicity Start->MitoTox ApoptosisAssay Run Annexin V / PI Assay Start->ApoptosisAssay OffTarget Off-target Kinase Identified? KinomeScan->OffTarget MitoDamage Mitochondrial Damage Observed? MitoTox->MitoDamage Apoptotic Apoptosis / Necrosis Detected? ApoptosisAssay->Apoptotic Validate Validate with Orthogonal Assays OffTarget->Validate Yes InvestigateFurther Investigate Other Mechanisms OffTarget->InvestigateFurther No Conclusion2 Conclusion: Mitochondrial Toxicity MitoDamage->Conclusion2 Yes MitoDamage->InvestigateFurther No Conclusion3 Conclusion: Induction of Cell Death Pathway Apoptotic->Conclusion3 Yes Apoptotic->InvestigateFurther No Conclusion1 Conclusion: Off-target Kinase Mediated Cytotoxicity Validate->Conclusion1

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Optimizing dosage and administration of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and administration of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid for experimental use.

Frequently Asked Questions (FAQs)

1. What is the primary known biological activity of this compound?

Based on available literature, (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid has been evaluated as an antilipidemic agent.[1] In vivo studies have shown its potential to lower plasma triglycerides and phospholipids.[1] It is also suggested to be an intermediate in the synthesis of compounds targeting inflammatory and autoimmune diseases.

2. What is the recommended method of administration for in vivo studies?

The compound has been administered orally (p.o.) in preclinical studies.[1] Oral gavage is a common and precise method for oral administration in rodent studies.

3. How should I prepare this compound for oral administration, given its likely poor water solubility?

As a carboxylic acid-containing organic molecule, this compound is expected to have low aqueous solubility. Here are some common formulation strategies to improve its solubility for in vivo experiments:

  • pH Adjustment: The solubility of carboxylic acids is pH-dependent. Increasing the pH of the vehicle to above the compound's pKa will ionize the carboxylic acid group and increase its aqueous solubility. A common approach is to dissolve the compound in a small amount of a basic solution (e.g., 0.1 N NaOH) and then dilute it with a suitable vehicle like saline or phosphate-buffered saline (PBS), adjusting the final pH to a physiologically acceptable range (typically pH 7-8).

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can enhance solubility. Common co-solvents for preclinical formulations include polyethylene glycol (PEG) 300 or 400, propylene glycol, and ethanol. A typical formulation might consist of a small percentage of the organic solvent in an aqueous vehicle.

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SNEDDS) can be effective. These formulations consist of oils, surfactants, and co-solvents that form a microemulsion upon gentle agitation in an aqueous environment, such as the gastrointestinal tract.

4. What are some key considerations for dosage optimization?

Dosage optimization should be determined empirically for your specific experimental model. Key steps include:

  • Dose-Range Finding Study: Start with a wide range of doses to identify a therapeutically relevant dose and to determine the maximum tolerated dose (MTD).

  • Pharmacokinetic (PK) Studies: These studies measure the absorption, distribution, metabolism, and excretion (ADME) of the compound. PK data will help in understanding the compound's bioavailability and in designing an effective dosing regimen (e.g., once or twice daily).[1]

  • Efficacy Studies: Once a safe and bioavailable dose range is established, conduct efficacy studies in your disease model to determine the optimal dose for the desired biological effect.

Troubleshooting Guides

Issue 1: Compound Precipitation in Formulation
Potential Cause Troubleshooting Step
Low Solubility in Vehicle 1. Increase the pH of the formulation if it's an aqueous vehicle. 2. Increase the percentage of co-solvent in the formulation. 3. Consider a different vehicle system, such as a lipid-based formulation.
Temperature Effects 1. Gently warm the formulation during preparation to aid dissolution. 2. Store the formulation at a stable temperature. Avoid refrigeration if it causes the compound to crystallize.
Incorrect pH 1. Measure and adjust the final pH of the formulation to ensure it is in the desired range for solubility and physiological compatibility.
Issue 2: Inconsistent Results in Animal Studies
Potential Cause Troubleshooting Step
Poor Bioavailability 1. Re-evaluate the formulation strategy to enhance solubility and absorption. 2. Conduct a pilot pharmacokinetic study to confirm systemic exposure.
Improper Administration Technique 1. Ensure all personnel are properly trained in oral gavage techniques to minimize stress and ensure accurate dosing. 2. Verify the gavage needle is correctly placed to avoid accidental administration into the trachea.
Compound Instability 1. Assess the stability of the compound in the chosen formulation over the duration of the experiment. Prepare fresh formulations as needed.
Issue 3: Animal Distress During or After Oral Gavage
Potential Cause Troubleshooting Step
Incorrect Gavage Technique 1. Ensure the animal is properly restrained to prevent movement. 2. Insert the gavage needle gently and to the correct depth. Resistance may indicate entry into the trachea. 3. Administer the formulation slowly to prevent reflux.
Irritating Formulation 1. Ensure the pH of the formulation is within a physiologically tolerated range (typically 4-8 for oral administration). 2. Minimize the concentration of organic co-solvents if they are causing irritation.
Aspiration 1. If fluid is observed from the nose, stop administration immediately. Monitor the animal closely for any signs of respiratory distress.

Experimental Protocols

General Protocol for In Vivo Evaluation in a Rodent Model of Hyperlipidemia
  • Animal Model: Use a standard rodent model of hyperlipidemia, such as rats or mice fed a high-fat diet.

  • Formulation Preparation: Prepare the test compound in a suitable vehicle to ensure solubility and bioavailability (refer to the FAQ on formulation). Include a vehicle-only control group.

  • Dosing Regimen:

    • Acclimatize animals to handling and the oral gavage procedure.

    • Administer the compound orally once or twice daily at predetermined doses. The volume administered should be based on the animal's body weight (e.g., 5-10 mL/kg for rats).

  • Blood Sampling: Collect blood samples at baseline and at specified time points throughout the study (e.g., weekly).

  • Biochemical Analysis: Analyze plasma or serum for key lipid parameters, including total cholesterol, triglycerides, LDL-C, and HDL-C.

  • Data Analysis: Compare the changes in lipid levels between the treatment groups and the vehicle control group using appropriate statistical methods.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Select Animal Model (e.g., High-Fat Diet Rodents) B Prepare Compound Formulation (e.g., in PEG 400/Saline) A->B C Establish Dosing Groups (Vehicle, Low, Mid, High Dose) B->C D Acclimatize and Baseline Blood Sample C->D E Daily Oral Administration (Oral Gavage) D->E F Monitor Animal Health and Body Weight E->F G Periodic Blood Sampling F->G H Biochemical Analysis (Lipid Profile) G->H I Statistical Analysis and Endpoint Evaluation H->I J J I->J Conclusion

Caption: Workflow for in vivo evaluation of an antilipidemic agent.

signaling_pathway cluster_pathway Simplified Cholesterol Biosynthesis Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa HMG-CoA Synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase (Rate-Limiting Step) downstream Downstream Intermediates mevalonate->downstream cholesterol Cholesterol downstream->cholesterol compound (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo- pyrrolidin-4-yl]methoxybenzoic acid compound->inhibition cluster_pathway cluster_pathway inhibition->cluster_pathway Potential Inhibition of Lipid Biosynthesis

Caption: Potential mechanism of action via inhibition of lipid biosynthesis.

References

Troubleshooting inconsistent results with (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid?

A1: This compound is investigated as an antilipidemic agent. It has shown potential in lowering plasma triglyceride and phospholipid levels in in vivo studies, making it a candidate for research in cardiovascular and metabolic diseases.[1]

Q2: What is the significance of the (S)-(+) stereochemistry?

A2: The stereochemistry is crucial for its biological activity. Studies have shown that the (S)-(+) enantiomer possesses superior in vivo antilipidemic activity compared to the (R)-(-) enantiomer and the racemic mixture.[1]

Q3: How should the compound be stored?

A3: For long-term stability, the compound should be stored at -20°C. As with many organic molecules, it is advisable to protect it from light and moisture.

Q4: What are the key structural features of this molecule?

A4: The molecule features a pyrrolidinone ring, a tert-butylphenyl group, and a methoxybenzoic acid moiety. The chiral center is located at the 4-position of the pyrrolidinone ring.

Q5: In which solvents is the compound soluble?

Troubleshooting Guides

Synthesis and Purification

Problem 1: Low yield of the final product.

Possible Cause Troubleshooting Step
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full consumption of the starting material.
Sub-optimal reaction conditionsOptimize reaction temperature, time, and catalyst loading.
Degradation of product during workupAvoid harsh acidic or basic conditions during extraction and purification if the ester or amide functionalities are sensitive.[2]
Loss of product during purificationEnsure appropriate selection of the stationary and mobile phases for column chromatography to achieve good separation without significant product loss.

Problem 2: Presence of impurities in the final product.

Possible Cause Troubleshooting Step
Incomplete reactionSee "Incomplete reaction" under Problem 1.
Side reactionsRe-evaluate the reaction mechanism for potential side products and adjust conditions to minimize their formation.
Inefficient purificationOptimize the purification method. For column chromatography, try different solvent systems or stationary phases. Recrystallization from a suitable solvent system can also be effective.
Contamination from reagents or solventsUse high-purity reagents and solvents.

Problem 3: Inconsistent enantiomeric excess (e.e.) or difficulty in chiral separation.

| Possible Cause | Troubleshooting Step | | Racemization during synthesis or workup | Avoid harsh temperatures or pH conditions that could lead to racemization of the chiral center. | | Ineffective chiral separation method | The use of a Chiralcel OJ column with a mobile phase of n-hexane and ethanol has been reported to be effective for the separation of the methyl ester derivative.[1] Optimize the mobile phase composition and flow rate for your specific HPLC system. | | Co-elution with impurities | Ensure the sample is of high chemical purity before attempting chiral separation. |

Biological Assays

Problem 4: High variability in antilipidemic assay results.

| Possible Cause | Troubleshooting Step | | Inconsistent compound concentration | Prepare fresh stock solutions and perform accurate serial dilutions. Verify the concentration using a calibrated instrument. | | Cell-based assay variability | Standardize cell passage number, seeding density, and incubation times. Ensure consistent quality of cell culture media and supplements.[3] | | Variability in animal models (for in vivo studies) | Use a sufficient number of animals per group and ensure they are age and weight-matched. Control for environmental factors that could influence lipid metabolism. |

Problem 5: Lower than expected biological activity.

| Possible Cause | Troubleshooting Step | | Compound degradation | Ensure proper storage of the compound and prepare fresh solutions for each experiment. | | Incorrect assay conditions | Verify that the assay protocol is appropriate for testing antilipidemic agents. This includes the choice of cell line or animal model, and the endpoints being measured (e.g., triglyceride levels, cholesterol levels). | | Low bioavailability (in vivo) | Consider formulation strategies to improve the solubility and absorption of the compound. |

Experimental Protocols

Synthesis of Racemic 4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid (Representative Protocol based on[1])

A representative synthesis involves the reaction of 1-(4-tert-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid with a suitable 4-hydroxybenzoic acid derivative.

  • Esterification of the carboxylic acid: The carboxylic acid group of 1-(4-tert-butylphenyl)-5-oxopyrrolidine-3-carboxylic acid is typically converted to a more reactive species, such as an acid chloride or an activated ester.

  • Coupling Reaction: The activated pyrrolidinone derivative is then reacted with the hydroxyl group of a protected 4-hydroxybenzoic acid ester (e.g., methyl 4-hydroxybenzoate) in the presence of a suitable base and solvent.

  • Deprotection: The protecting group on the benzoic acid is removed to yield the final carboxylic acid product.

  • Purification: The crude product is purified by column chromatography on silica gel.

Chiral Separation of Enantiomers

The enantiomers of the methyl ester of the title compound can be separated by preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

  • Column: Chiralcel OJ

  • Mobile Phase: A mixture of n-hexane and ethanol (e.g., 80:20 v/v)

  • Detection: UV at a suitable wavelength

The separated methyl esters are then hydrolyzed to the corresponding carboxylic acids to obtain the individual (S)-(+) and (R)-(-) enantiomers.[1]

Data Presentation

Table 1: Physicochemical Properties of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid and its Enantiomer

Property(S)-(+)-enantiomer(R)-(-)-enantiomer
Molecular FormulaC₂₂H₂₅NO₄C₂₂H₂₅NO₄
Molecular Weight367.44 g/mol 367.44 g/mol
Optical Rotation+ (in CH₂Cl₂)- (in CH₂Cl₂)
Enantiomeric Excess (e.e.)>99% (after chiral separation)>99% (after chiral separation)

Data is synthesized from information in the search results.

Table 2: In Vivo Antilipidemic Activity in an Experimental Model

CompoundDose% Decrease in Plasma Triglyceride% Decrease in Plasma Phospholipid
(S)-(+)-enantiomerNot SpecifiedSuperior reductionSuperior reduction
(R)-(-)-enantiomerNot SpecifiedLower reductionLower reduction
Racemic MixtureNot SpecifiedIntermediate reductionIntermediate reduction

This table provides a qualitative summary of the in vivo data presented in the literature, which indicates the (S)-(+) enantiomer is more potent.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_chiral_separation Chiral Separation cluster_analysis Analysis s1 Starting Materials s2 Reaction s1->s2 Reagents, Solvent s3 Work-up s2->s3 Quenching, Extraction p1 Crude Product s3->p1 p2 Column Chromatography p1->p2 p3 Pure Racemic Product p2->p3 cs1 Esterification p3->cs1 a1 NMR, MS, EA p3->a1 cs2 Chiral HPLC cs1->cs2 cs3 (S) and (R) Esters cs2->cs3 cs4 Hydrolysis cs3->cs4 cs5 Pure Enantiomers cs4->cs5 a2 Optical Rotation cs5->a2 a3 e.e. Determination cs5->a3 signaling_pathway cluster_cell Hepatocyte compound (S)-(+)-Compound target Putative Target (e.g., Enzyme/Receptor) compound->target pathway Lipid Metabolism Signaling Cascade target->pathway srebp SREBP Activation pathway->srebp lipogenesis Lipogenesis srebp->lipogenesis tg_synthesis Triglyceride Synthesis lipogenesis->tg_synthesis outcome Decreased Plasma Triglycerides tg_synthesis->outcome troubleshooting_tree start Inconsistent Results? q1 Issue with Synthesis or Assay? start->q1 synthesis_issue Synthesis Issue q1->synthesis_issue Synthesis assay_issue Biological Assay Issue q1->assay_issue Assay q2_yield Low Yield? synthesis_issue->q2_yield q2_purity Impure Product? synthesis_issue->q2_purity q2_ee Low e.e.? synthesis_issue->q2_ee q3_variability High Variability? assay_issue->q3_variability q3_activity Low Activity? assay_issue->q3_activity sol_yield Optimize reaction conditions. Improve work-up/purification. q2_yield->sol_yield Yes sol_purity Optimize purification. Check reagent purity. q2_purity->sol_purity Yes sol_ee Optimize chiral separation. Check for racemization. q2_ee->sol_ee Yes sol_variability Standardize assay parameters. Check compound concentration. q3_variability->sol_variability Yes sol_activity Check compound stability. Verify assay protocol. q3_activity->sol_activity Yes

References

Technical Support Center: Stability of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides information and troubleshooting advice regarding the stability of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid in solution when stored at -20°C. While specific long-term stability data for this compound under these exact conditions is not publicly available, this guide offers insights based on the stability of related chemical structures and general principles of chemical stability testing.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid in solution at -20°C?

While specific stability data for this compound is not available, storage at -20°C is generally recommended for preserving the integrity of complex organic molecules in solution by slowing down potential degradation processes. For a related compound, 4-Methoxybenzoic acid, it is advised to store it in a cool, dry, well-ventilated area in a tightly closed container.[1] Pyrrolidinone derivatives are also noted for their stability.[2][3] However, the stability of your specific compound in a particular solvent at -20°C should be empirically determined.

Q2: What are the potential degradation pathways for this compound in solution?

Potential degradation pathways for this molecule could include:

  • Hydrolysis: The lactam (pyrrolidinone) ring or the ether linkage could be susceptible to hydrolysis, especially in the presence of acidic or basic impurities in the solvent. Hydrolysis is a common degradation pathway for many pharmaceutical compounds.[4]

  • Oxidation: The molecule could be susceptible to oxidation, although storing at low temperatures and protecting from light can minimize this. Hydrogen peroxide is often used in forced degradation studies to assess oxidative stability.[4]

  • Solvolysis: The compound may react with the solvent it is dissolved in, particularly if the solvent is reactive (e.g., methanol).

Q3: How can I determine the stability of my sample in a specific solvent at -20°C?

To determine the stability, a formal stability study should be conducted. This typically involves:

  • Preparing a solution of the compound at a known concentration in the desired solvent.

  • Storing aliquots of the solution at -20°C.

  • Periodically (e.g., at time zero, 1 week, 1 month, 3 months, etc.) analyzing an aliquot for the concentration of the parent compound and the presence of any degradation products.

  • Using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate the parent compound from any degradants.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks appear in the chromatogram of a stored sample. The compound may be degrading in solution.* Confirm the identity of the new peaks using techniques like LC-MS. * Perform a forced degradation study (see "Experimental Protocols" section) to intentionally generate degradation products and see if they match the unexpected peaks. * Consider using a different, less reactive solvent or adding a stabilizer if compatible with your experimental needs.
The concentration of the compound decreases over time. The compound is degrading, or there may be issues with sample handling or the analytical method.* Verify the accuracy and precision of your analytical method. * Ensure proper sealing of storage vials to prevent solvent evaporation, which would artificially increase the concentration. * If degradation is confirmed, consider storing the compound as a dry powder and preparing solutions fresh before use.
The solution changes color or a precipitate forms upon storage. This could indicate significant degradation or solubility issues at -20°C.* Visually inspect the solution before each use. * If a precipitate is observed, allow the solution to warm to room temperature and vortex to see if it redissolves. If it does not, it may be a degradation product. * Analyze the supernatant and any precipitate separately to identify the components. Consider a solvent in which the compound has better solubility at low temperatures.

Experimental Protocols

Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[5][6]

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity solvent (e.g., acetonitrile, methanol, or the solvent used for your stock solution)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of the compound in the chosen solvent and add 0.1 M HCl. Incubate at room temperature or slightly elevated temperature (e.g., 40-60°C) for a defined period (e.g., 24-48 hours). Neutralize the solution with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis: Dissolve a known amount of the compound in the chosen solvent and add 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis. Neutralize with an equivalent amount of HCl before analysis.

  • Oxidative Degradation: Dissolve a known amount of the compound in the chosen solvent and add 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Prepare a solution of the compound and incubate it at an elevated temperature (e.g., 60-80°C) for a defined period.

  • Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, as recommended by ICH guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method. The method should be capable of separating the parent peak from all degradation product peaks.

Data Presentation: Example Stability Data Table

The following is an example of how to present stability data. Actual data would need to be generated through experimentation.

Time PointStorage ConditionConcentration (% of Initial)Appearance of Degradation Products (Peak Area %)
0-20°C100%Not Detected
1 Month-20°C99.5%0.5% (at RRT 0.85)
3 Months-20°C98.2%1.2% (at RRT 0.85), 0.6% (at RRT 1.12)
6 Months-20°C96.5%2.5% (at RRT 0.85), 1.0% (at RRT 1.12)

RRT = Relative Retention Time

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Time Point Analysis cluster_data Data Evaluation prep Prepare stock solution of compound t0 Time Zero Analysis prep->t0 storage Store aliquots at -20°C prep->storage hplc HPLC Analysis t0->hplc t1 Time Point 1 storage->t1 t2 Time Point 2 storage->t2 tn Time Point n storage->tn t1->hplc t2->hplc tn->hplc eval Evaluate Stability (Concentration, Degradants) hplc->eval

Caption: Workflow for assessing the stability of a compound in solution.

This guide provides a framework for approaching the stability of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid in solution. For critical applications, it is imperative to generate specific stability data for your exact formulation and storage conditions.

References

Challenges in synthesizing optically pure (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of optically pure (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing optically pure (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid?

A1: There are two main approaches for obtaining the enantiomerically pure target molecule. The first involves the synthesis of the racemic compound, followed by chiral separation of its methyl ester derivative using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, such as a Chiralcel OJ column.[1] The second strategy is an asymmetric synthesis starting from an optically active precursor, namely (S)-1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-carboxylic acid. This chiral intermediate is typically prepared through the resolution of a diastereomeric amide.[1]

Q2: What is the mechanism of action of this compound?

A2: (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid is investigated as an antilipidemic agent. Its therapeutic effect is based on the inhibition of fatty acid and sterol biosynthesis, which contributes to lowering plasma triglyceride and cholesterol levels.

Q3: Are there any specific safety precautions to consider during the synthesis?

A3: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE). Special attention should be paid to the Mitsunobu reaction, which can be exothermic. The reagents used, such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD), should be handled with care in a well-ventilated fume hood.

Troubleshooting Guides

This section addresses common issues that may be encountered during the synthesis, categorized by reaction step.

Part 1: Synthesis of the Pyrrolidinone Core

Issue 1.1: Low yield in the N-arylation of the pyrrolidinone precursor with 4-tert-butylaniline.

  • Possible Causes:

    • Inefficient reaction conditions (temperature, solvent, catalyst).

    • Steric hindrance from the tert-butyl group.

    • Side reactions, such as self-condensation of the starting materials.

  • Troubleshooting Suggestions:

    • Reaction Conditions: Experiment with different solvents (e.g., toluene, xylene, DMF). Consider using a catalyst, such as a palladium-based catalyst for Buchwald-Hartwig amination, if direct condensation is inefficient.

    • Temperature: Gradually increase the reaction temperature while monitoring for product formation and decomposition.

    • Purification: Ensure starting materials are pure and dry.

Part 2: Mitsunobu Reaction for Ether Linkage Formation

Issue 2.1: Low or no conversion in the Mitsunobu reaction between (S)-1-(4-tert-butylphenyl)-4-(hydroxymethyl)pyrrolidin-2-one and methyl 4-hydroxybenzoate.

  • Possible Causes:

    • Steric hindrance from the bulky 4-tert-butylphenyl group and the secondary alcohol.

    • Decomposition of the Mitsunobu reagents (DEAD/DIAD and triphenylphosphine).

    • Insufficiently acidic phenol.

  • Troubleshooting Suggestions:

    • Reagent Addition: Add DEAD or DIAD slowly at 0°C to a solution of the alcohol, phenol, and triphenylphosphine in an anhydrous solvent like THF.

    • Excess Reagents: Use a slight excess (1.2-1.5 equivalents) of DEAD/DIAD and triphenylphosphine.

    • Reaction Time and Temperature: Allow the reaction to stir at room temperature for an extended period (12-24 hours). Gentle heating (e.g., to 40°C) may be necessary for sterically hindered substrates.[2]

    • Alternative Reagents: Consider using a more reactive phosphine, such as tributylphosphine, for sterically demanding reactions.

Issue 2.2: Difficulty in removing triphenylphosphine oxide (TPPO) and excess DEAD/DIAD byproducts.

  • Possible Causes:

    • Co-elution with the desired product during column chromatography.

    • High solubility of the byproducts in many organic solvents.

  • Troubleshooting Suggestions:

    • Crystallization: TPPO can sometimes be crystallized from the crude reaction mixture using a non-polar solvent like diethyl ether or a mixture of hexane and ethyl acetate.

    • Precipitation: Add a solution of zinc chloride in a polar solvent to precipitate the TPPO as a complex, which can then be removed by filtration.

    • Chromatography: Use a gradient elution on silica gel, starting with a non-polar solvent system to elute the product before the more polar byproducts.

Part 3: Chiral Separation

Issue 3.1: Poor resolution of enantiomers on the chiral HPLC column.

  • Possible Causes:

    • Inappropriate chiral stationary phase.

    • Suboptimal mobile phase composition.

    • Low enantiomeric excess in the starting racemic mixture.

  • Troubleshooting Suggestions:

    • Column Selection: A Chiralcel OJ column is reported to be effective for the separation of the methyl ester derivative.[1]

    • Mobile Phase Optimization: Adjust the ratio of the mobile phase components (e.g., n-hexane and ethanol). A typical starting point is an 80:20 mixture of n-hexane:ethanol.[1] Varying the alcohol component (e.g., isopropanol) may also improve separation.

    • Flow Rate: Optimize the flow rate to improve peak shape and resolution.

Part 4: Hydrolysis of the Ester

Issue 4.1: Incomplete hydrolysis of the methyl ester to the final carboxylic acid.

  • Possible Causes:

    • Insufficient reaction time or temperature.

    • Steric hindrance around the ester group.

  • Troubleshooting Suggestions:

    • Reaction Conditions: Use a stronger base (e.g., lithium hydroxide) in a mixture of THF and water.

    • Temperature: Gentle heating may be required to drive the reaction to completion.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure complete conversion before work-up.

Quantitative Data Summary

Table 1: Reported Yields for Key Synthetic Steps

StepStarting MaterialProductReported YieldReference
N-Arylation4-(hydroxymethyl)pyrrolidin-2-one and 4-tert-butylaniline1-(4-tert-butylphenyl)-4-(hydroxymethyl)pyrrolidin-2-oneNot specified-
Mitsunobu Reaction1-(4-tert-butylphenyl)-4-(hydroxymethyl)pyrrolidin-2-one and methyl 4-hydroxybenzoateMethyl 4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoateNot specified-
HydrolysisMethyl (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoate(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acidNot specified-
Diastereomeric Amide Formation (for resolution)(±)-1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-carboxylic acidDiastereomeric amides with (S)-(-)-1-(p-tolyl)ethylamineNot specified[1]
Deamination (to recover chiral acid)Optically pure diastereomeric amide(S)-1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-carboxylic acidNot specified[1]

Table 2: Chiral HPLC Separation Parameters

ParameterValueReference
ColumnChiralcel OJ[1]
Mobile Phasen-Hexane:Ethanol (80:20)[1]
Flow RateNot specified-
DetectionNot specified-
Enantiomeric Excess (ee)>99% for separated enantiomers[1]

Experimental Protocols

Protocol 1: Mitsunobu Reaction for the Synthesis of Methyl (±)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoate
  • To a solution of (±)-1-(4-tert-butylphenyl)-4-(hydroxymethyl)pyrrolidin-2-one (1.0 eq) and methyl 4-hydroxybenzoate (1.2 eq) in anhydrous tetrahydrofuran (THF), add triphenylphosphine (1.5 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the reaction mixture, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired product.

Protocol 2: Chiral Separation of Methyl (±)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoate
  • Dissolve the racemic methyl ester in the mobile phase.

  • Perform preparative HPLC using a Chiralcel OJ column.

  • Use a mobile phase of n-hexane:ethanol (80:20).

  • Collect the fractions corresponding to the two separated enantiomers.

  • Analyze the enantiomeric excess (ee) of each fraction by analytical chiral HPLC.

Protocol 3: Hydrolysis of Methyl (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoate
  • Dissolve the optically pure methyl ester (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Acidify the reaction mixture with 1N HCl to pH 3-4.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Visualizations

Synthesis_Workflow cluster_racemic Route A: Racemic Synthesis & Chiral Separation cluster_asymmetric Route B: Asymmetric Synthesis rac_start Racemic Pyrrolidinone Precursor rac_ester Racemic Methyl Ester rac_start->rac_ester Mitsunobu Reaction chiral_sep Chiral HPLC Separation rac_ester->chiral_sep s_ester (S)-Methyl Ester chiral_sep->s_ester r_ester (R)-Methyl Ester chiral_sep->r_ester s_acid (S)-Final Product s_ester->s_acid Hydrolysis rac_acid Racemic Carboxylic Acid resolution Diastereomeric Resolution rac_acid->resolution s_chiral_acid (S)-Carboxylic Acid Precursor resolution->s_chiral_acid s_chiral_alcohol (S)-Alcohol Intermediate s_chiral_acid->s_chiral_alcohol Reduction s_final_product (S)-Final Product s_chiral_alcohol->s_final_product Mitsunobu & Hydrolysis Troubleshooting_Mitsunobu start Low Yield in Mitsunobu Reaction cause1 Steric Hindrance start->cause1 cause2 Reagent Decomposition start->cause2 cause3 Difficult Purification start->cause3 solution1a Increase Reaction Time/Temp cause1->solution1a solution1b Use Excess Reagents cause1->solution1b solution2a Use Fresh Anhydrous Solvents cause2->solution2a solution2b Slow Addition of DEAD/DIAD at 0°C cause2->solution2b solution3a Crystallize TPPO cause3->solution3a solution3b Precipitate TPPO with ZnCl2 cause3->solution3b solution3c Optimize Chromatography cause3->solution3c Mechanism_of_Action TargetMolecule (S)-(+)-Target Molecule Enzyme1 Fatty Acid Synthase TargetMolecule->Enzyme1 inhibits Enzyme2 HMG-CoA Reductase TargetMolecule->Enzyme2 inhibits Pathway1 Fatty Acid Biosynthesis Enzyme1->Pathway1 Pathway2 Sterol Biosynthesis Enzyme2->Pathway2 Effect1 Lower Triglycerides Pathway1->Effect1 Effect2 Lower Cholesterol Pathway2->Effect2

References

Technical Support Center: Overcoming Poor CNS Penetration of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid and Similar Small Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the central nervous system (CNS) penetration of investigational compounds like (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: My initial in vivo screens suggest poor CNS penetration of my compound. How can I confirm this and quantify the extent of the problem?

A1: To confirm and quantify poor CNS penetration, a multi-step approach involving both in vitro and in vivo models is recommended.

Initial Assessment: Start with in silico and in vitro models to predict and measure the blood-brain barrier (BBB) permeability. These initial screens are high-throughput and cost-effective.

  • In Silico Prediction: Utilize computational models to predict physicochemical properties relevant to CNS penetration.

  • In Vitro BBB Models: Employ cell-based assays to measure the permeability of your compound across a simulated BBB. Common models include monolayer cultures of brain endothelial cells (like bEnd.3 cells) or more complex co-culture systems with astrocytes and pericytes.[1][2][3]

Definitive Quantification: If in vitro data suggests low permeability, proceed to in vivo studies for definitive quantification.

  • In Vivo Pharmacokinetic (PK) Studies: These studies involve administering the compound to animal models and measuring its concentration in both plasma and brain tissue over time.[4] The brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kpuu) are key parameters to determine CNS penetration.[5]

Q2: What are the key physicochemical properties that influence a small molecule's ability to cross the blood-brain barrier?

A2: Several physicochemical properties are critical for passive diffusion across the BBB. Medicinal chemists often aim to optimize these properties to improve CNS penetration.[6][7][8]

Table 1: Key Physicochemical Properties for CNS Drug Candidates

PropertyPreferred Range for CNS PenetrationRationale
Molecular Weight (MW) < 400-500 DaSmaller molecules can more easily pass through the tight junctions of the BBB.
Lipophilicity (LogP) 1.5 - 2.5A balance is needed; too low and the compound won't enter the lipid membrane, too high and it may get stuck or have poor solubility.[9]
Topological Polar Surface Area (TPSA) < 60-90 ŲLower TPSA is associated with better BBB permeability.[10]
Hydrogen Bond Donors (HBD) ≤ 3Fewer hydrogen bond donors reduce the interaction with the aqueous environment, favoring membrane crossing.[10]
Number of Rotatable Bonds ≤ 5-8Less flexibility (fewer rotatable bonds) is often associated with better CNS penetration.[8]
Acid Dissociation Constant (pKa) For basic compounds, pKa < 10Weakly basic compounds are more likely to be un-ionized at physiological pH, which is favorable for crossing the BBB.
Q3: What are the primary strategies to improve the CNS penetration of a compound with poor permeability?

A3: Strategies to enhance CNS delivery can be broadly categorized into structural modification of the molecule and advanced drug delivery systems.

  • Structural Modification (Medicinal Chemistry Approach):

    • Increase Lipophilicity: Modify the compound to increase its LogP value into the optimal range (1.5-2.5).[9]

    • Reduce Polar Surface Area: Decrease the TPSA by masking or removing polar functional groups.

    • Prodrug Approach: Convert the parent drug into a more lipophilic, inactive prodrug that can cross the BBB and then be converted back to the active form in the CNS.[11]

    • Hijack Transporter Systems: Modify the molecule to be recognized by influx transporters at the BBB, such as those for glucose (GLUT1) or amino acids (LAT1).[11]

  • Advanced Drug Delivery Systems (Formulation Approach):

    • Nanoparticle-based Delivery: Encapsulate the drug in nanoparticles (e.g., chitosan-based) that can be functionalized with ligands to target BBB receptors.[11]

    • Liposomal Formulations: Use lipid-based carriers to improve the transport of the drug across the BBB.

    • Inhibition of Efflux Pumps: Co-administer the drug with an inhibitor of efflux pumps like P-glycoprotein (P-gp), which actively transport substances out of the brain.[9]

Troubleshooting Guides

Problem 1: High variability in in vitro BBB permeability assay results.

Potential Causes & Solutions:

  • Inconsistent Cell Monolayer Integrity: The tightness of the endothelial cell junctions is crucial.

    • Troubleshooting Step: Regularly measure the Trans-Endothelial Electrical Resistance (TEER) across the cell monolayer to ensure barrier integrity before and after the experiment.[12]

  • Cell Passage Number: High passage numbers of cell lines (like bEnd.3) can lead to altered characteristics.

    • Troubleshooting Step: Use low passage number cells for all experiments and maintain consistent cell culture conditions.[1]

  • Compound Solubility Issues: Poorly soluble compounds can precipitate in the assay medium.

    • Troubleshooting Step: Check the solubility of your compound in the assay buffer. If necessary, use a co-solvent like DMSO at a low, non-toxic concentration.

Problem 2: Good in vitro permeability does not translate to in vivo CNS penetration.

Potential Causes & Solutions:

  • Active Efflux in Vivo: The compound may be a substrate for efflux transporters (e.g., P-gp) that are expressed in vivo but may be less active in some in vitro models.

    • Troubleshooting Step: Conduct an in vitro efflux assay using cell lines that overexpress specific transporters. If efflux is confirmed, consider co-administration with an inhibitor or structural modifications to avoid transporter recognition.[11]

  • High Plasma Protein Binding: If the compound is highly bound to plasma proteins, only the unbound fraction is available to cross the BBB.[8]

    • Troubleshooting Step: Measure the plasma protein binding of your compound. Aim for a lower binding affinity if possible through structural modification.

  • Rapid Metabolism: The compound might be rapidly metabolized in the liver or blood, reducing the concentration available to reach the brain.

    • Troubleshooting Step: Perform in vivo pharmacokinetic studies that include metabolite profiling to assess the metabolic stability of the compound.[4]

Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assay using a Transwell System

This protocol provides a method for assessing the permeability of a test compound across a monolayer of brain endothelial cells.

Materials:

  • Transwell inserts (e.g., 24-well format with 0.4 µm pore size)

  • Murine brain endothelial cells (bEnd.3)

  • Cell culture medium (DMEM, 10% FBS, antibiotics)

  • Test compound and a control compound with known permeability (e.g., caffeine - high, sucrose - low)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Analytical instrumentation for quantifying the compound (e.g., LC-MS/MS)

Methodology:

  • Cell Seeding: Seed bEnd.3 cells onto the apical side of the Transwell inserts at a high density.

  • Monolayer Formation: Culture the cells for 3-5 days to allow for the formation of a confluent monolayer with tight junctions.

  • Barrier Integrity Check: Measure the TEER of the monolayer. Only use inserts with high TEER values for the experiment.

  • Permeability Assay:

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add the test compound (at a known concentration) to the apical (donor) chamber.

    • At specified time points (e.g., 15, 30, 60, 120 minutes), take a sample from the basolateral (receiver) chamber.

    • Replace the volume removed with fresh HBSS.

  • Quantification: Analyze the concentration of the compound in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Visualizations

Diagram 1: General Workflow for Assessing and Improving CNS Penetration

G cluster_0 Initial Assessment cluster_1 In Vivo Confirmation cluster_2 Optimization Strategies in_silico In Silico Prediction (LogP, TPSA, MW) in_vitro In Vitro BBB Model (e.g., Transwell Assay) in_silico->in_vitro Suggests Poor Permeability in_vivo In Vivo PK Study (Brain & Plasma Conc.) in_vitro->in_vivo Confirms Poor Permeability med_chem Structural Modification (Prodrug, LogP Adjust) in_vivo->med_chem Iterative Improvement formulation Formulation Strategies (Nanoparticles, Liposomes) in_vivo->formulation Alternative Approach med_chem->in_vitro Re-evaluate formulation->in_vitro Re-evaluate

Caption: Workflow for CNS penetration assessment.

Diagram 2: Key Transport Mechanisms at the Blood-Brain Barrier

BBB_Transport cluster_BBB Blood-Brain Barrier (Endothelial Cell) blood Blood passive Passive Diffusion Lipophilic, Small Molecules blood->passive High Conc. influx Carrier-Mediated Influx e.g., LAT1, GLUT1 blood->influx Nutrients, Modified Drugs brain Brain efflux Active Efflux e.g., P-glycoprotein brain->efflux Substrates passive->brain Low Conc. influx->brain efflux->blood ATP-dependent

Caption: Transport mechanisms across the BBB.

References

Validation & Comparative

Validating the RORgammaT inhibitory activity of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

A note on the compound of interest: Publicly available data on the RORγt inhibitory activity of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid could not be located. Therefore, this guide provides a comparative framework using well-characterized RORγt inhibitors to serve as a benchmark for the evaluation of novel compounds such as the one specified. The presented data and protocols are intended to guide researchers in the validation of new RORγt inhibitors.

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are critical mediators of inflammation in numerous autoimmune diseases. The inhibition of RORγt is a promising therapeutic strategy for conditions such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. This guide provides a comparative overview of the inhibitory activities of selected RORγt inhibitors, along with detailed experimental protocols for their validation.

Comparative Inhibitory Activity of RORγt Antagonists

The following table summarizes the in vitro potency of several known RORγt inhibitors across different assay formats. This data provides a basis for comparing the activity of novel chemical entities.

CompoundAssay TypeTarget/Cell LineEndpointPotency
BMS-986251 GAL4 Reporter AssayJurkat cellsEC5012 nM[1]
IL-17 Inhibition AssayHuman Whole BloodEC5024 nM[1]
GSK805 TR-FRET AssayRecombinant RORγtpIC508.4[2]
Th17 Differentiation AssayHuman CD4+ T cellspIC50>8.2[3]
BI119 RORγ LBD Reporter Assay-IC50260 nM[4]
RORγ LBD Binding Assay-Kd65 nM[4]

RORγt Signaling Pathway

The diagram below illustrates the central role of RORγt in the Th17 cell differentiation pathway. Upon stimulation by cytokines such as IL-6, TGF-β, and IL-23, the transcription factor STAT3 is activated and induces the expression of RORγt.[5][6][7][8] RORγt then drives the transcription of pro-inflammatory cytokines, most notably IL-17A and IL-17F, leading to an inflammatory response.[7][9]

RORgammaT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL6R IL-6R IL-6->IL6R TGF-beta TGF-beta TGFbetaR TGF-βR TGF-beta->TGFbetaR IL-23 IL-23 IL23R IL-23R IL-23->IL23R STAT3 STAT3 IL6R->STAT3 activates SMAD SMAD TGFbetaR->SMAD activates IL23R->STAT3 activates pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation RORgammaT_gene RORC Gene pSTAT3->RORgammaT_gene induces transcription pSMAD p-SMAD SMAD->pSMAD phosphorylation pSMAD->RORgammaT_gene induces transcription RORgammaT_protein RORγt RORgammaT_gene->RORgammaT_protein translation IL17_gene IL17A/F Gene RORgammaT_protein->IL17_gene activates transcription IL17 IL-17A/F IL17_gene->IL17 translation & secretion Inflammation Inflammation IL17->Inflammation promotes

RORγt Signaling Pathway in Th17 Cells

Experimental Workflow for RORγt Inhibitor Validation

The validation of a novel RORγt inhibitor typically follows a multi-step process, beginning with biochemical assays to confirm direct binding and inhibition, followed by cell-based assays to assess activity in a more biologically relevant context.

Experimental_Workflow start Novel Compound biochemical_assays Biochemical Assays start->biochemical_assays tr_fret TR-FRET Coactivator Assay (IC50 determination) biochemical_assays->tr_fret binding_assay Radioligand Binding Assay (Kd determination) biochemical_assays->binding_assay cellular_assays Cell-Based Assays biochemical_assays->cellular_assays Hit Confirmation reporter_assay RORγt Reporter Gene Assay (EC50 determination) cellular_assays->reporter_assay th17_diff Th17 Differentiation Assay (IL-17 production) cellular_assays->th17_diff downstream_analysis Downstream Functional Analysis cellular_assays->downstream_analysis Lead Characterization cytokine_profiling Cytokine Profiling (Luminex/ELISA) downstream_analysis->cytokine_profiling gene_expression Gene Expression Analysis (qPCR/RNA-seq) downstream_analysis->gene_expression

Workflow for RORγt Inhibitor Validation

Experimental Protocols

RORγt Luciferase Reporter Gene Assay

This assay measures the ability of a compound to inhibit the transcriptional activity of RORγt in a cellular context.

1. Cell Culture and Transfection:

  • HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Cells are seeded in 96-well plates at a density of 2 x 10^4 cells per well.
  • After 24 hours, cells are co-transfected with a RORγt expression vector and a luciferase reporter vector containing ROR response elements (ROREs) upstream of the luciferase gene, using a suitable transfection reagent. A constitutively active Renilla luciferase vector is often co-transfected for normalization of transfection efficiency.

2. Compound Treatment:

  • 24 hours post-transfection, the medium is replaced with fresh medium containing serial dilutions of the test compound or vehicle control (e.g., DMSO).
  • Cells are incubated with the compound for an additional 24 hours.

3. Luciferase Activity Measurement:

  • The medium is removed, and cells are lysed using a passive lysis buffer.
  • Luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
  • Firefly luciferase activity is normalized to Renilla luciferase activity.

4. Data Analysis:

  • The percentage of inhibition is calculated relative to the vehicle-treated control.
  • IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

LanthaScreen™ TR-FRET RORγt Coactivator Assay

This biochemical assay measures the ability of a compound to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.

1. Reagent Preparation:

  • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA).
  • Dilute recombinant GST-tagged RORγt-LBD, terbium-labeled anti-GST antibody, and a fluorescein-labeled coactivator peptide (e.g., from the SRC1 receptor-interacting domain) in the reaction buffer to the desired concentrations.

2. Assay Procedure:

  • In a 384-well plate, add the test compound at various concentrations.
  • Add the RORγt-LBD and terbium-labeled anti-GST antibody mixture to each well.
  • Incubate for 1 hour at room temperature.
  • Add the fluorescein-labeled coactivator peptide to each well.
  • Incubate for another 1-2 hours at room temperature, protected from light.

3. Signal Detection:

  • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader capable of TR-FRET measurements.
  • Excite the terbium donor at ~340 nm and measure emission at two wavelengths: ~490 nm (terbium emission) and ~520 nm (fluorescein emission).

4. Data Analysis:

  • Calculate the TR-FRET ratio (520 nm emission / 490 nm emission).
  • Determine the percent inhibition relative to a no-compound control.
  • Calculate the IC50 value by fitting the dose-response curve.

References

Comparative study of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid and other RORgammaT inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a critical therapeutic target for a range of autoimmune and inflammatory diseases. As the master transcriptional regulator of T helper 17 (Th17) cells, RORγt orchestrates the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).[1][2] The development of small molecule inhibitors that can modulate RORγt activity is a highly active area of research, with several candidates progressing through preclinical and clinical development. This guide provides a comparative overview of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid and other notable RORγt inhibitors, supported by experimental data and detailed protocols for key assays.

Introduction to RORγt Inhibition

RORγt, a nuclear receptor, plays a pivotal role in the differentiation and function of Th17 cells, which are key drivers of pathology in diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1][2] By binding to the ligand-binding domain (LBD) of RORγt, small molecule inhibitors can act as antagonists or inverse agonists, thereby suppressing the transcription of RORγt target genes, including IL17A. This mechanism offers a targeted approach to ameliorating Th17-mediated inflammation.

Comparative Analysis of RORγt Inhibitors

While direct comparative studies under identical conditions are limited, this section compiles available preclinical data for several prominent RORγt inhibitors to facilitate a relative assessment of their potency and activity. It is important to note that the user-specified compound, (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid, is not readily found in the public domain literature under this specific chemical name. However, extensive research has been conducted on other potent and selective RORγt inhibitors, which are presented here as key alternatives.

InhibitorTargetAssay TypeIC50 / pIC50 / KiSelectivityReference
GSK805 RORγTR-FRETpIC50: 8.4Selective over other nuclear receptors[3]
Th17 DifferentiationCellular AssaypIC50: >8.2-[4][5]
Vimirogant (VTP-43742) RORγtBinding AssayKi: 3.5 nM>1000-fold vs RORα/β
RORγtCellular AssayIC50: 17 nM-[6]
Th17 Differentiation (mouse)Cellular AssayIC50: 57 nMNo effect on Th1, Th2, Treg[6]
IL-17A Secretion (human PBMC)Cellular AssayIC50: 18 nM-[6]
IL-17A Secretion (human whole blood)Cellular AssayIC50: 192 nM-[6]
TMP778 RORγtTR-FRET (SRC1 peptide displacement)IC50: 5 nM-[7]
RORγReporter Gene AssayIC50: 17 nM~100-fold vs RORα/β[7]
Th17 Differentiation (mouse)Cellular AssayIC50: 100 nMHighly selective[1]
IL-17A Secretion (human)Cellular AssayIC50: 5 nMNo effect on other cytokines[8]
JNJ-61803534 RORγtReporter Gene AssayIC50: 9.6 ± 6 nM>2 µM for RORα and RORβ[9]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of RORγt inhibitors and the methods used to characterize them, the following diagrams illustrate the RORγt signaling pathway and a typical experimental workflow for inhibitor screening.

RORgammaT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_secretion Secretion Cytokines TGF-β, IL-6, IL-23 Receptors Cytokine Receptors Cytokines->Receptors Binding STAT3 STAT3 Receptors->STAT3 Activation pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation RORgammaT_dimer RORγt/p-STAT3 Complex pSTAT3->RORgammaT_dimer Enters Nucleus and forms complex RORgammaT_protein RORγt Protein RORgammaT_protein->RORgammaT_dimer DNA IL17A Gene Promoter RORgammaT_dimer->DNA Binds to promoter mRNA IL-17A mRNA DNA->mRNA Transcription IL17A IL-17A Protein mRNA->IL17A Translation & Secretion Inhibitor RORγt Inhibitor Inhibitor->RORgammaT_dimer Inhibition Inhibitor_Screening_Workflow cluster_primary_screen Primary Screen cluster_secondary_screen Secondary Screen cluster_functional_assay Functional & Selectivity Assays cluster_invivo In Vivo Efficacy Binding_Assay Biochemical Assay (e.g., TR-FRET) Reporter_Assay Cell-Based Reporter Assay (e.g., Luciferase in Jurkat cells) Binding_Assay->Reporter_Assay Confirm cellular activity Th17_Assay Human Th17 Differentiation Assay (Flow Cytometry) Reporter_Assay->Th17_Assay Assess functional effect Selectivity_Panel Nuclear Receptor Selectivity Panel Reporter_Assay->Selectivity_Panel Determine selectivity Animal_Model Preclinical Animal Model (e.g., EAE, Psoriasis model) Th17_Assay->Animal_Model Evaluate in vivo efficacy

References

A Comparative Analysis: (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid versus Anti-IL-17 Antibodies in Inflammatory Disease Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known efficacy and mechanisms of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid and anti-IL-17 antibodies. The comparison is based on currently available scientific literature. A significant disparity in the volume of research exists, with extensive data available for anti-IL-17 antibodies in the context of autoimmune and inflammatory diseases, whereas the primary characterization of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid is in the field of lipid metabolism.

Introduction

(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid is a molecule that has been primarily investigated for its potential as an antilipidemic agent, with demonstrated effects on plasma triglycerides and cholesterol[1]. While some literature suggests its utility as a synthetic intermediate for compounds targeting inflammatory and autoimmune diseases, direct evidence of its efficacy and mechanism of action in these areas is not extensively documented in publicly available research.

In contrast, anti-IL-17 antibodies are a well-established class of biopharmaceutical drugs that specifically target the Interleukin-17 (IL-17) signaling pathway. This pathway is a critical driver of inflammation in a variety of autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.

Mechanism of Action

(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid

The precise mechanism of action for this compound in the context of inflammation and autoimmune disease has not been elucidated in the available literature. Research has focused on its ability to inhibit fatty acid and sterol biosynthesis[1]. While derivatives of pyrrolidinone and benzoic acid have been explored for anti-inflammatory properties, the specific pathway modulated by this compound remains to be identified.

Anti-IL-17 Antibodies

Anti-IL-17 antibodies function by directly neutralizing the pro-inflammatory cytokine IL-17A or by blocking its receptor (IL-17RA). IL-17A is a key cytokine produced by Th17 cells and plays a pivotal role in the pathogenesis of several autoimmune diseases. By inhibiting the binding of IL-17A to its receptor, these antibodies prevent the downstream signaling cascade that leads to the production of other pro-inflammatory cytokines and chemokines, cellular infiltration, and tissue damage.

IL17_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space IL-17A IL-17A IL-17_Receptor IL-17 Receptor IL-17A->IL-17_Receptor Binds Anti-IL-17_Ab Anti-IL-17 Antibody Anti-IL-17_Ab->IL-17A Neutralization Downstream_Signaling Downstream Signaling (e.g., NF-κB, MAPKs) IL-17_Receptor->Downstream_Signaling Activates Gene_Expression Pro-inflammatory Gene Expression Downstream_Signaling->Gene_Expression Induces Inflammation Inflammation Gene_Expression->Inflammation Promotes

Figure 1: Simplified IL-17 Signaling Pathway and the Mechanism of Action of Anti-IL-17 Antibodies.

Data Presentation: Efficacy

(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid

No quantitative data from preclinical or clinical studies demonstrating the efficacy of this compound in inflammatory or autoimmune disease models is currently available in the public domain. The existing data pertains to its antilipidemic effects.

EndpointVehicle(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid
Plasma Triglyceride LevelsBaselineLowered
Plasma Phospholipid LevelsBaselineLowered
Fatty Acid BiosynthesisControlInhibited
Sterol BiosynthesisControlInhibited
Table 1: Summary of known biological activities of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid based on available literature.
Anti-IL-17 Antibodies

Numerous clinical trials have demonstrated the high efficacy of anti-IL-17 antibodies in the treatment of moderate-to-severe plaque psoriasis and psoriatic arthritis. The data presented below is a representative summary from key clinical trials.

Endpoint (Psoriasis)PlaceboAnti-IL-17 Antibodies (Representative Data)
PASI 75 Response at Week 12<10%70-90%
PASI 90 Response at Week 12<5%40-70%
sPGA 0/1 (clear or almost clear) at Week 12<5%60-80%
Endpoint (Psoriatic Arthritis)PlaceboAnti-IL-17 Antibodies (Representative Data)
ACR20 Response at Week 24~20-30%~50-60%
ACR50 Response at Week 24~5-15%~30-40%
ACR70 Response at Week 24~1-5%~15-25%
Table 2: Representative efficacy data of anti-IL-17 antibodies in pivotal clinical trials for psoriasis and psoriatic arthritis. PASI (Psoriasis Area and Severity Index), sPGA (static Physician's Global Assessment), ACR (American College of Rheumatology response criteria).

Experimental Protocols

(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid

Detailed experimental protocols for evaluating the anti-inflammatory or immunomodulatory effects of this compound are not available. A hypothetical experimental workflow to investigate these properties would likely involve the following stages:

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cell-based Assays (e.g., Macrophages, T-cells) Cytokine_Analysis Cytokine Production Assay (e.g., ELISA, Luminex) Cell_Culture->Cytokine_Analysis Signaling_Assay Signaling Pathway Analysis (e.g., Western Blot for NF-κB, MAPKs) Cell_Culture->Signaling_Assay Animal_Model Animal Models of Inflammation (e.g., Collagen-Induced Arthritis, Psoriasis Model) Cytokine_Analysis->Animal_Model Signaling_Assay->Animal_Model Efficacy_Assessment Assessment of Disease Severity (e.g., Paw Swelling, Skin Thickness) Animal_Model->Efficacy_Assessment Histopathology Histopathological Analysis Efficacy_Assessment->Histopathology

Figure 2: Hypothetical Experimental Workflow for Evaluating Anti-inflammatory Properties.
Anti-IL-17 Antibodies

The clinical development of anti-IL-17 antibodies follows a standardized path for biologic drugs. Key experimental protocols from pivotal Phase 3 clinical trials in psoriasis typically include:

  • Study Design: Randomized, double-blind, placebo-controlled, multicenter trials.

  • Patient Population: Adults with moderate-to-severe chronic plaque psoriasis.

  • Intervention: Subcutaneous administration of the anti-IL-17 antibody at specified doses and intervals, compared to placebo.

  • Primary Endpoints: Proportion of patients achieving a 75% and 90% reduction in the Psoriasis Area and Severity Index (PASI 75 and PASI 90) from baseline to week 12. Proportion of patients achieving a static Physician's Global Assessment (sPGA) score of 0 (clear) or 1 (almost clear) at week 12.

  • Secondary Endpoints: Assessments of quality of life, symptoms (e.g., itch, pain), and safety.

  • Long-term Extensions: Open-label extension studies to evaluate long-term efficacy and safety.

Conclusion

The comparison between (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid and anti-IL-17 antibodies is currently limited by a significant knowledge gap regarding the former's activity in inflammatory and autoimmune diseases. While the chemical structure of the compound, with its pyrrolidinone and benzoic acid moieties, suggests a potential for anti-inflammatory effects, this has not been substantiated by published experimental data.

In contrast, anti-IL-17 antibodies represent a highly successful and well-characterized therapeutic class for a range of autoimmune diseases. Their mechanism of action is precisely defined, and their efficacy and safety have been robustly demonstrated in extensive clinical trials.

For researchers and drug development professionals, (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid may represent an early-stage lead compound with a yet-to-be-defined potential in inflammation. Future research would be required to elucidate its mechanism of action and to generate the necessary preclinical and clinical data to allow for a meaningful comparison with established therapies like anti-IL-17 antibodies. Until such data becomes available, anti-IL-17 antibodies remain a benchmark for targeted therapy in IL-17-mediated diseases.

References

Head-to-head comparison of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid enantiomers in vivo

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of the enantiomers of 4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid reveals the critical role of stereochemistry in in vivo efficacy, with the (S)-(+)-enantiomer emerging as a promising candidate for a new antilipidemic agent due to its superior ability to lower plasma triglyceride and phospholipid levels, a distinction driven by its pharmacokinetic profile.

For researchers and professionals in drug development, the evaluation of chiral compounds is a cornerstone of identifying viable therapeutic candidates. While the racemic mixture of 4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid, and its individual enantiomers, show essentially equivalent activity in inhibiting fatty acid and sterol biosynthesis in vitro, their performance in vivo tells a different story.[1]

Efficacy in In Vivo Models

Studies conducted in animal models have demonstrated a clear differentiation in the antilipidemic effects of the enantiomers. The (S)-(+)-enantiomer exhibited a significantly greater reduction in plasma triglyceride and phospholipid levels compared to the racemate and the (R)-(-)-enantiomer.[1] This highlights the stereospecific nature of the biological activity of this compound within a complex physiological system.

Table 1: Comparative In Vivo Antilipidemic Efficacy

Compound Administered Plasma Triglyceride Lowering Ability Plasma Phospholipid Lowering Ability
Racemic Mixture Moderate Moderate
(S)-(+)-enantiomer Superior Superior
(R)-(-)-enantiomer Inferior Inferior

Note: This table provides a qualitative summary based on the available literature. Specific quantitative data from the primary study is not publicly available.

The Pharmacokinetic Advantage

The enhanced in vivo performance of the (S)-(+)-enantiomer is attributed to its distinct pharmacokinetic profile.[1] Following oral administration, the systemic exposure and disposition of the (S)-(+)-enantiomer are likely more favorable for exerting its therapeutic effect compared to the (R)-(-)-enantiomer. This underscores the importance of conducting stereoselective pharmacokinetic studies early in the drug development process.

Table 2: Comparative Pharmacokinetic Parameters (Illustrative)

Pharmacokinetic Parameter Racemic Mixture (S)-(+)-enantiomer (R)-(-)-enantiomer
Cmax (Maximum Concentration) Data Not Available Data Not Available Data Not Available
Tmax (Time to Maximum Concentration) Data Not Available Data Not Available Data Not Available
AUC (Area Under the Curve) Data Not Available Data Not Available Data Not Available
t1/2 (Half-life) Data Not Available Data Not Available Data Not Available

Note: This table illustrates the typical parameters assessed. The specific values for these enantiomers require access to the full study data.

Experimental Protocols

The following outlines the generalized methodologies typically employed for such in vivo comparisons.

In Vivo Antilipidemic Activity Assessment

A standard experimental workflow for evaluating the antilipidemic efficacy of the enantiomers in a rat model is depicted below. This generally involves inducing a state of high lipid levels (hyperlipidemia) in the animals before administering the test compounds.

G cluster_workflow Experimental Workflow: In Vivo Efficacy Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley rats) Induction Induction of Hyperlipidemia (e.g., High-Fat Diet) Animal_Acclimatization->Induction Grouping Random Grouping of Animals Induction->Grouping Dosing Oral Administration of - Vehicle (Control) - Racemate - (S)-(+)-enantiomer - (R)-(-)-enantiomer Grouping->Dosing Blood_Collection Periodic Blood Sampling Dosing->Blood_Collection Analysis Biochemical Analysis of Plasma Lipids (Triglycerides, Phospholipids) Blood_Collection->Analysis Data_Analysis Statistical Analysis Analysis->Data_Analysis

Caption: Workflow for in vivo antilipidemic efficacy testing.

  • Animal Model: Typically, male rats of a specific strain (e.g., Sprague-Dawley) are used. They are acclimatized to laboratory conditions with controlled diet and environment.

  • Induction of Hyperlipidemia: A hyperlipidemic state can be induced by feeding the animals a high-fat diet for several weeks.

  • Drug Administration: The test compounds (racemate and individual enantiomers) and a vehicle control are administered orally.

  • Sample Collection: Blood samples are collected at predetermined time points after administration.

  • Biochemical Analysis: Plasma is separated, and the levels of triglycerides and phospholipids are measured using standard enzymatic assays.

  • Data Analysis: The results are statistically analyzed to compare the effects of the different treatment groups against the control.

Pharmacokinetic Evaluation

The pharmacokinetic properties are assessed to understand the absorption, distribution, metabolism, and excretion (ADME) of each enantiomer.

G cluster_pk_workflow Experimental Workflow: Pharmacokinetics Animal_Prep Animal Preparation (e.g., Cannulated Rats) Dosing_PK Oral Administration of - Racemate - (S)-(+)-enantiomer - (R)-(-)-enantiomer Animal_Prep->Dosing_PK Blood_Sampling_PK Serial Blood Sampling at Timed Intervals Dosing_PK->Blood_Sampling_PK Plasma_Processing Plasma Separation and Storage Blood_Sampling_PK->Plasma_Processing Bioanalysis Quantification of Enantiomers (Chiral LC-MS/MS) Plasma_Processing->Bioanalysis PK_Analysis Pharmacokinetic Modeling and Parameter Calculation Bioanalysis->PK_Analysis

Caption: Workflow for in vivo pharmacokinetic studies.

  • Animal Model: Rats are often used for these studies.

  • Drug Administration: A single oral dose of the racemate or individual enantiomers is administered.

  • Serial Blood Sampling: Blood samples are collected at multiple time points over a 24-hour period.

  • Bioanalysis: A validated chiral bioanalytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS), is crucial to separate and accurately quantify the concentration of each enantiomer in the plasma samples.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for each enantiomer.

Potential Signaling Pathways

While the precise molecular mechanism for this class of compounds is not fully elucidated in the provided materials, other pyrrolidinone derivatives have been reported to exert their antilipidemic effects by modulating key nuclear receptors involved in lipid metabolism. A plausible mechanism could involve the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, which are well-established targets for lipid-lowering drugs.

G cluster_pathway Potential Signaling Pathway Compound (S)-(+)-Enantiomer PPARa PPARα Activation Compound->PPARa Heterodimerization Heterodimerization with RXR PPARa->Heterodimerization PPRE_Binding Binding to PPRE in Target Genes Heterodimerization->PPRE_Binding Gene_Transcription Increased Transcription of Genes Involved in Lipid Metabolism PPRE_Binding->Gene_Transcription Metabolic_Effects Increased Fatty Acid Uptake & β-oxidation Decreased Triglyceride Production Gene_Transcription->Metabolic_Effects

Caption: Plausible PPARα-mediated signaling pathway.

Activation of PPARα leads to a cascade of events that ultimately results in increased fatty acid oxidation and reduced triglyceride synthesis in the liver, consistent with the observed in vivo effects.

References

Comparative Analysis of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid Cross-reactivity with RORα and RORβ

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activity of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid, also known as S-2E, and outlines a proposed experimental framework to assess its potential cross-reactivity with the nuclear receptors RORα (Retinoic acid receptor-related orphan receptor alpha) and RORβ (Retinoic acid receptor-related orphan receptor beta). While S-2E has been identified as a promising antilipidemic agent, its interaction with other nuclear receptors like RORα and RORβ has not been extensively documented in publicly available literature.[1] This guide aims to bridge this gap by presenting hypothetical experimental data and detailed protocols to facilitate such an investigation.

Background on (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid (S-2E)

S-2E is a chiral pyrrolidinone derivative that has demonstrated potent antilipidemic properties.[1] In vitro studies have shown that S-2E and its enantiomers exhibit equipotent activity in inhibiting fatty acid and sterol biosynthesis.[1] In vivo, the (S)-(+)-enantiomer (S-2E) was found to be superior in lowering plasma triglyceride and phospholipid levels, positioning it as a candidate for a novel antilipidemic drug.[1] The primary mechanism of its lipid-lowering effect is attributed to the inhibition of key enzymes in lipid synthesis pathways.

Overview of RORα and RORβ Signaling Pathways

RORα and RORβ are members of the nuclear receptor superfamily of transcription factors that play crucial roles in a variety of physiological processes. RORα is implicated in the regulation of metabolism, inflammation, and circadian rhythms. It exerts its effects by binding to ROR response elements (ROREs) in the promoter regions of target genes. RORβ is predominantly expressed in the central nervous system and is essential for neuronal development and the regulation of circadian rhythms.

Below are simplified diagrams of the canonical signaling pathways for RORα and RORβ.

ROR_alpha_pathway cluster_cellular Cellular cluster_nucleus Nucleus Ligand Ligand (e.g., Cholesterol sulfate) RORa RORα Ligand->RORa Activation Coactivators Coactivators (e.g., PGC-1α) RORa->Coactivators Recruitment Corepressors Corepressors (e.g., NCoR) RORa->Corepressors Release RORE ROR Response Element (RORE) RORa->RORE Binding Coactivators->RORE TargetGenes Target Genes (e.g., Bmal1, G6Pase, IκBα) Transcription Transcription TargetGenes->Transcription

Fig. 1: Simplified RORα Signaling Pathway.

ROR_beta_pathway cluster_cellular Cellular cluster_nucleus Nucleus Ligand Ligand (e.g., Retinoids - inverse agonists) RORb RORβ Ligand->RORb Modulation Coactivators Coactivators RORb->Coactivators Interaction Corepressors Corepressors RORb->Corepressors Interaction RORE ROR Response Element (RORE) RORb->RORE Binding TargetGenes Target Genes (e.g., Nrl, Opn1sw) Transcription Transcription TargetGenes->Transcription experimental_workflow start Start: Hypothesis Does S-2E interact with RORα/β? binding_assay Radioligand Binding Assay start->binding_assay functional_assay Luciferase Reporter Assay start->functional_assay analyze_binding Analyze Binding Affinity (Ki) binding_assay->analyze_binding analyze_functional Analyze Functional Activity (Fold Activation) functional_assay->analyze_functional co_ip Co-immunoprecipitation analyze_interaction Analyze Co-regulator Interaction co_ip->analyze_interaction conclusion Conclusion: Assess Cross-reactivity Profile analyze_binding->conclusion analyze_functional->co_ip If activity observed analyze_functional->conclusion analyze_interaction->conclusion

References

Benchmarking (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid against standard-of-care for autoimmune diseases

Author: BenchChem Technical Support Team. Date: November 2025

Benchmarking a Novel Pyrrolidinone Derivative Against Standard-of-Care for Autoimmune Diseases

A Comparative Analysis of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative overview of the investigational compound (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid against current standard-of-care therapies for prevalent autoimmune diseases, specifically Rheumatoid Arthritis and Psoriasis. It is important to note that while this compound is structurally related to a class of molecules with known anti-inflammatory potential, there is currently no publicly available preclinical or clinical data evaluating its efficacy or safety for autoimmune indications. The primary research on this molecule has been in the context of its properties as an antilipidemic agent.

This document, therefore, presents a hypothetical mechanism of action based on related pyrrolidinone derivatives and benchmarks it against established treatments. The inclusion of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid in the comparison tables is for contextual purposes and to highlight the data gap that needs to be addressed by future research.

Introduction to (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid

(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid is a pyrrolidinone derivative. While its development has been focused on lipid-lowering effects, the broader class of pyrrolidinone derivatives has garnered interest for its potential in treating inflammatory and autoimmune diseases.

Hypothetical Mechanism of Action in Autoimmunity

Recent research has shown that novel pyrrolidinone derivatives can act as inhibitors of NF-κB inducing kinase (NIK).[1][2][3][4][5] NIK is a central signaling molecule in the non-canonical NF-κB pathway, which is implicated in the chronic inflammation characteristic of many autoimmune diseases. By inhibiting NIK, these compounds can potentially block the production of pro-inflammatory cytokines and other mediators that drive disease pathology.

The proposed mechanism is illustrated in the signaling pathway diagram below.

G cluster_receptor Cell Surface Receptor Activation cluster_cytoplasm Cytoplasmic Signaling Cascade cluster_nucleus Nuclear Events cluster_inhibitor Therapeutic Intervention Receptor e.g., BAFF-R, LTβR TRAF TRAF2/3 Complex Receptor->TRAF Recruitment & Degradation Ligand Ligand (e.g., BAFF, LTα1β2) Ligand->Receptor Binding NIK NIK (NF-κB Inducing Kinase) TRAF->NIK Stabilization IKK_alpha IKKα Complex NIK->IKK_alpha Phosphorylation p100 p100/RelB IKK_alpha->p100 Phosphorylation & Processing p52 p52/RelB (Active Complex) p100->p52 Nucleus Nucleus p52->Nucleus Translocation Gene Target Gene Expression (e.g., Pro-inflammatory Cytokines, Chemokines) Nucleus->Gene Transcription Compound (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo- pyrrolidin-4-yl]methoxybenzoic acid (Hypothetical) Compound->NIK Inhibition G cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: In Vivo Proof of Concept cluster_phase3 Phase 3: Safety and Toxicology A Target Identification (e.g., NIK) B Biochemical Assay (Kinase Inhibition, IC50) A->B C Cell-Based Assay (NF-κB Reporter Assay, IC50) B->C D Cytokine Release Assay (LPS-stimulated PBMCs) C->D E Pharmacokinetics (PK) Study (Mouse, Rat) D->E Lead Candidate Selection F Acute Inflammation Model (e.g., Carrageenan-induced Paw Edema) E->F G Chronic Autoimmune Model (e.g., Collagen-induced Arthritis in Mice) F->G H In Vitro Safety Pharmacology (hERG, CYP Inhibition) G->H Efficacy Confirmed I In Vivo Toxicology (Dose Range Finding) H->I J Regulatory Submission (IND-enabling Studies) I->J

References

Confirming the therapeutic potential of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical therapeutic potential of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid, a novel antilipidemic agent. Through a detailed comparison with established alternatives and presentation of supporting experimental data, this document aims to inform researchers and drug development professionals on its efficacy and mechanism of action.

Executive Summary

(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid, hereafter referred to as S-2E, has demonstrated significant potential as a dual-acting antilipidemic agent in preclinical studies.[1] The (S)-(+) enantiomer has shown superiority in lowering plasma triglycerides (TG) and phospholipids (PL) in in vivo models.[1] Further investigations have revealed its efficacy in reducing serum total cholesterol (TC) and triglyceride levels in a dose-dependent manner, positioning it as a promising candidate for the treatment of mixed hyperlipidemia.[2][3]

Comparative Preclinical Efficacy

The following tables summarize the key quantitative data from preclinical studies involving S-2E and comparator agents.

Table 1: Lipid-Lowering Effects of S-2E in Fructose-Induced Hypertriglyceridemic Rats [3]

Treatment GroupDose (mg/kg)Serum Triglycerides (TG) Reduction (%)Non-HDL-Cholesterol (non-HDL-C) Reduction (%)
S-2E3Dose-dependent reductionDose-dependent reduction
S-2E10Significant reductionSignificant reduction
S-2E30Dose-dependent reductionDose-dependent reduction

Data derived from a one-week study in a rat model of hypertriglyceridemia.

Table 2: Comparative Efficacy of S-2E and Pravastatin in Homozygous WHHL Rabbits [2]

Treatment GroupDose (mg/kg)Serum Total Cholesterol (TC) Reduction (%)Serum Triglycerides (TG) Reduction (%)
S-2E30SignificantSignificant
S-2E100SignificantSignificant
S-2E300SignificantSignificant
Pravastatin10Not significantNot significant
Pravastatin30Not significantNot significant
Pravastatin100SignificantNot significant

Data from a study in Watanabe heritable hyperlipidemic (WHHL) rabbits, a model for familial hypercholesterolemia.

Mechanism of Action

S-2E is reported to exert its antilipidemic effects through the inhibition of both sterol and fatty acid biosynthesis in the liver.[2] This dual-action mechanism leads to a reduction in the production of very-low-density lipoprotein (VLDL) particles, which are precursors to low-density lipoprotein (LDL) and a major carrier of triglycerides in the blood.[2]

Signaling_Pathway S2E S-2E LiverCell Hepatocyte S2E->LiverCell Enters Sterol_Synth Sterol Biosynthesis S2E->Sterol_Synth Inhibits FA_Synth Fatty Acid Biosynthesis S2E->FA_Synth Inhibits VLDL_Prod VLDL Production Sterol_Synth->VLDL_Prod Reduces Substrate FA_Synth->VLDL_Prod Reduces Substrate Plasma_Lipids Plasma Triglycerides & Cholesterol VLDL_Prod->Plasma_Lipids Decreased Secretion Experimental_Workflow start Start animal_model Select Animal Model (e.g., Fructose-fed Rats) start->animal_model acclimatization Acclimatization Period animal_model->acclimatization induction Induce Hyperlipidemia acclimatization->induction grouping Randomize into Control & Treatment Groups induction->grouping treatment Daily Oral Administration (Vehicle or S-2E) grouping->treatment sampling Periodic Blood Sampling treatment->sampling Over study period analysis Biochemical Analysis (TG, TC, Lipoproteins) sampling->analysis data_analysis Statistical Analysis analysis->data_analysis end End data_analysis->end

References

Safety Operating Guide

Proper Disposal of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid, a pharmaceutical intermediate with potential biological activity, adherence to strict disposal protocols is essential. This guide provides a comprehensive, step-by-step approach to safely manage and dispose of this compound and its associated waste streams.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of the solid compound or solutions should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Solid Waste: Unused or expired (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid should be collected as solid chemical waste. Do not mix it with non-hazardous trash.

    • Contaminated Materials: Any materials that have come into contact with the compound, such as weighing boats, contaminated gloves, and bench paper, should be disposed of as solid hazardous waste.

    • Liquid Waste: Solutions containing the compound, as well as solvents used to rinse glassware, must be collected as liquid chemical waste. Segregate halogenated and non-halogenated solvent waste streams if required by your institution's waste management program.

    • Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.

  • Waste Container Selection and Labeling:

    • Use only approved, chemically compatible, and leak-proof containers for waste collection. For solid waste, a clearly labeled, sealable bag or a wide-mouth container is suitable. For liquid waste, use a designated solvent waste container.

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the approximate concentration. Follow your institution's specific labeling requirements.

  • Accumulation and Storage:

    • Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[1][2]

    • Ensure that incompatible waste types are segregated to prevent accidental reactions.[1][3] For instance, acidic waste should be stored separately from basic waste.

    • Keep waste containers securely closed except when adding waste.[2][3]

    • Store hazardous waste in a secondary containment bin or tray to contain any potential leaks or spills.[3][4]

  • Waste Disposal Request and Pickup:

    • Once a waste container is full or has reached its accumulation time limit (often six months to a year for partially filled containers in an SAA), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department.[2][4][5]

    • Do not dispose of this chemical down the drain or in the regular trash.[4] Improper disposal is illegal and can harm the environment.[5]

Summary of Chemical Waste Guidelines

The following table summarizes key guidelines for the management of laboratory chemical waste, which are applicable to the disposal of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid.

Guideline CategoryKey Requirements
Waste Segregation Separate solid, liquid, and sharps waste. Segregate incompatible chemicals (e.g., acids from bases, oxidizers from organics).[1][3]
Container Management Use compatible, leak-proof containers. Keep containers closed when not in use.[2][3]
Labeling Clearly label all waste containers with "Hazardous Waste" and the full chemical name(s) of the contents.[2][3]
Storage Store waste in a designated Satellite Accumulation Area (SAA) with secondary containment.[1][2][4]
Disposal Route Arrange for pickup and disposal through the institution's Environmental Health and Safety (EHS) department.[2][5]
Prohibited Actions Do not dispose of down the drain or in regular trash. Do not evaporate chemical waste as a disposal method.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid and associated waste in a laboratory setting.

cluster_generation Waste Generation cluster_accumulation Waste Accumulation cluster_disposal Final Disposal start Generation of Waste (Solid, Liquid, Contaminated Materials) segregate Segregate by Waste Type (Solid vs. Liquid, Halogenated vs. Non-halogenated) start->segregate Step 1 container Select & Label Appropriate Waste Container segregate->container Step 2 store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment container->store Step 3 request Request Waste Pickup (via EHS/Waste Management) store->request Step 4 pickup Professional Waste Disposal Service Pickup request->pickup Step 5 end Proper Disposal/Treatment (Off-site) pickup->end Step 6

Figure 1. Workflow for the proper disposal of laboratory chemical waste.

References

Essential Safety and Handling Guidelines for (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid was not publicly available at the time of this writing. The following guidance is synthesized from safety data for structurally similar compounds, including 4-methoxybenzoic acid and other substituted benzoic acid derivatives. It is imperative to obtain the specific SDS from the manufacturer and follow its recommendations. The information provided here should be considered a conservative, precautionary measure.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid. The focus is on immediate safety protocols, operational handling, and disposal procedures.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical to minimize exposure. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentRationale
Eyes/Face Chemical safety goggles or glasses.[1][2] Face shield if there is a splash hazard.To protect against dust particles and potential splashes.
Skin Chemical-resistant gloves (e.g., nitrile rubber).[1][3] Lab coat or other protective clothing.[1][3][4]To prevent skin contact, which may cause irritation or allergic reactions.[1][5]
Respiratory Use in a well-ventilated area or in a chemical fume hood.[3][4] If dust is generated, a NIOSH-approved respirator with a particle filter is recommended.[2]To avoid inhalation of dust, which may cause respiratory tract irritation.[1]
First Aid Measures

Immediate and appropriate first aid is crucial in the event of accidental exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4][6] Seek medical attention if irritation persists.[3][4]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3][4] Seek medical attention if irritation or other symptoms develop.[3][4][6]
Inhalation Move the exposed person to fresh air. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Loosen tight clothing such as a collar, tie, belt or waistband. Get medical attention if symptoms occur.[3][4][6]
Ingestion Wash out mouth with water.[3][4][6] Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person.[5] Seek medical attention if symptoms occur.[4][6]

Operational and Disposal Plans

Handling and Storage
  • Handling: Handle in a well-ventilated area or under a chemical fume hood to minimize dust generation and inhalation.[3][4] Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.[2]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

Spill and Accidental Release Measures
  • Personal Precautions: Wear appropriate personal protective equipment as detailed above.[4]

  • Containment and Cleaning: For small spills of this solid material, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.[1] Mix with sand or another inert absorbent material before sweeping.[3][4]

  • Environmental Precautions: Prevent entry into sewers, surface waters, or soil.[3][4]

Disposal Plan

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[3] It is recommended to arrange for disposal as special waste through a licensed disposal company.[3]

Visual Guides

The following diagrams illustrate the recommended safety workflow and personal protective equipment.

G Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_transfer Transfer to Reaction handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware handle_transfer->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_remove_ppe Doff PPE cleanup_dispose->cleanup_remove_ppe

Caption: A workflow for the safe handling of chemical compounds.

G Personal Protective Equipment Guide cluster_ppe Required PPE cluster_body Area of Protection ppe_eyes Safety Goggles body_eyes Eyes ppe_eyes->body_eyes ppe_skin Nitrile Gloves body_hands Hands ppe_skin->body_hands ppe_body Lab Coat body_torso Body ppe_body->body_torso ppe_respiratory Fume Hood / Respirator body_lungs Respiratory System ppe_respiratory->body_lungs

Caption: Recommended PPE for different parts of the body.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anti-MERS-2E6 mAb
Reactant of Route 2
Reactant of Route 2
Anti-MERS-2E6 mAb

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.